molecular formula C9H10BrClO B1284747 1-Bromo-3-(3-chloropropoxy)benzene CAS No. 487058-50-4

1-Bromo-3-(3-chloropropoxy)benzene

Cat. No.: B1284747
CAS No.: 487058-50-4
M. Wt: 249.53 g/mol
InChI Key: LJYRPZVVDMWBTP-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-chloropropoxy)benzene is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(3-chloropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYRPZVVDMWBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588440
Record name 1-Bromo-3-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-50-4
Record name 1-Bromo-3-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-3-(3-chloropropoxy)benzene CAS 487058-50-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Bromo-3-(3-chloropropoxy)benzene CAS: 487058-50-4 Formula: C₉H₁₀BrClO Molecular Weight: 249.53 g/mol

Executive Summary & Chemical Identity

This compound is a bifunctional organohalide intermediate used extensively in medicinal chemistry as a "linker" scaffold. Its structural value lies in its orthogonal reactivity: it possesses an aryl bromide (susceptible to Pd-catalyzed cross-coupling) and an alkyl chloride (susceptible to nucleophilic substitution).

This dual-reactivity profile makes it a critical building block for synthesizing G-protein coupled receptor (GPCR) modulators (e.g., dopamine and serotonin antagonists) and immunomodulators (e.g., PD-1/PD-L1 inhibitors). By providing a precise 3-carbon (propoxy) spacer, it allows researchers to probe the spatial requirements of pharmacophores in drug discovery.

Physicochemical Properties
PropertyValue / Description
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~140–145 °C (at 0.5 mmHg) [Estimated]
Density ~1.42 g/cm³
Solubility Soluble in DCM, DMF, DMSO, Acetonitrile; Insoluble in water
Stability Stable under standard conditions; light-sensitive (aryl bromide)
Reactivity Class Alkylating agent; Aryl halide

Synthesis & Production Protocols

The industrial and laboratory synthesis of CAS 487058-50-4 relies on the Williamson Ether Synthesis . The core challenge in this protocol is chemoselectivity : ensuring the phenol attacks the alkyl bromide end of the dihalide linker while leaving the alkyl chloride intact for future reactions.

Mechanism of Selectivity

The reaction utilizes 1-bromo-3-chloropropane . Bromide is a superior leaving group (


 of HBr < HCl, weaker C-Br bond) compared to chloride. Under controlled temperature (50–65 °C), the phenoxide ion selectively displaces the bromide.

SynthesisPathway Phenol 3-Bromophenol (Nucleophile) Intermediate Transition State (SN2 Attack at C-Br) Phenol->Intermediate Deprotonation Base K2CO3 / DMF (Base) Base->Intermediate Linker 1-Bromo-3-chloropropane (Electrophile) Linker->Intermediate Selective C-Br cleavage Product This compound (Target) Intermediate->Product Major Pathway (>90%) Byproduct Bis-alkylation / O-Alkylation at Cl (Minor Impurity) Intermediate->Byproduct Overheating (>80°C)

Figure 1: Chemoselective synthesis pathway prioritizing bromine displacement.

Optimized Experimental Protocol

Based on protocols adapted from WO2018044963A1 and standard etherification methodologies.

Reagents:

  • 3-Bromophenol (1.0 eq)[1]

  • 1-Bromo-3-chloropropane (1.2 – 1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 3-bromophenol and anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 1-bromo-3-chloropropane dropwise. Note: Using an excess (1.5 eq) helps drive the reaction to completion and suppresses dimer formation.

  • Reaction: Heat the mixture to 60–65 °C for 12–16 hours.

    • Critical Control: Do not exceed 80 °C. Higher temperatures increase the risk of displacing the terminal chloride (Finkelstein-like scrambling or bis-alkylation).

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate or Diethyl Ether. Wash the organic layer with water (to remove DMF) and brine.

  • Purification: Dry over

    
     and concentrate. Purify via silica gel flash chromatography (Eluent: 0–10% EtOAc in Hexanes) to yield the pure oil.
    

Applications in Drug Discovery

This molecule serves as a "bifunctional stapler," connecting two distinct pharmacophores.

A. Modular Drug Design Strategy
  • Site A (Alkyl Chloride): Reacts with secondary amines (e.g., piperazines, pyrrolidines) via nucleophilic substitution (

    
    ). This is often used to attach the "tail" of antipsychotic drugs (e.g., arylpiperazines).
    
  • Site B (Aryl Bromide): Reacts with boronic acids (Suzuki coupling) or amines (Buchwald coupling) to attach the "head" scaffold (e.g., quinolinones, biaryls).

Applications cluster_A Reaction Site A: Alkyl Chloride cluster_B Reaction Site B: Aryl Bromide Center This compound (The Linker) TargetA Reacts with Amines (e.g., 2,3-dichlorophenylpiperazine) Center->TargetA KI / Na2CO3 / Heat TargetB Reacts with Boronic Acids (Suzuki Coupling) Center->TargetB Pd(PPh3)4 / Base ResultA Forms: GPCR Ligand Tail (Dopamine/Serotonin Affinity) TargetA->ResultA ResultB Forms: Biaryl Core (Immunomodulators / PD-1) TargetB->ResultB

Figure 2: Divergent synthetic utility of the bifunctional linker.

B. Specific Therapeutic Areas
  • Immunology (PD-1/PD-L1): Used in the synthesis of biaryl immunomodulators where the propoxy chain positions a solubilizing amine group to interact with solvent-exposed regions of the PD-1 protein surface [1].

  • Neuroscience (Opioids & Antipsychotics): The 3-chloropropoxy moiety is a homolog of the butoxy linker found in Aripiprazole and Brexpiprazole . Shortening the linker from 4 carbons (butoxy) to 3 carbons (propoxy) alters the receptor binding profile, often shifting affinity between D2, 5-HT1A, and 5-HT2A receptors [2].

Handling & Safety (E-E-A-T)

  • Genotoxicity Warning: As an alkyl halide, the chloropropyl side chain is a potential alkylating agent. It should be handled as a potential mutagen.

  • Skin/Eye Irritant: The compound is a potent irritant.[2] Use nitrile gloves and chemical splash goggles.

  • Storage: Store under inert gas (

    
     or Ar) at 2–8 °C. The aryl bromide bond is stable, but the ether linkage can degrade if exposed to strong acids.
    

References

  • Biaryl compounds useful as immunomodulators. WO2018044963A1. Google Patents.
  • Novel compounds as antagonists or inverse agonists at opioid receptors. WO2008021849A2. Google Patents.

Sources

1-(3-Chloropropoxy)-3-bromobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(3-Chloropropoxy)-3-bromobenzene

Abstract

1-(3-Chloropropoxy)-3-bromobenzene (CAS: 487058-50-4) serves as a critical bifunctional linker in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) ligands. Characterized by a halogenated phenoxy ether scaffold, this molecule enables the precise spacing of pharmacophores—typically connecting a lipophilic "tail" (the bromobenzene moiety) to a basic amine "head" via a propyl chain. This guide details its physicochemical profile, validated synthetic architecture via Williamson ether synthesis, and its strategic utility in Structure-Activity Relationship (SAR) campaigns for antipsychotic and antidepressant therapeutics.

Molecular Identity & Physicochemical Profile

This compound is defined by a meta-substituted benzene ring bearing a bromine atom and a 3-chloropropoxy chain.[1][2] The presence of two distinct halogen leaving groups (aryl bromide and alkyl chloride) allows for orthogonal functionalization, making it a versatile "linchpin" intermediate.

Property Data Notes
IUPAC Name 1-Bromo-3-(3-chloropropoxy)benzeneAlternate: 3-(3-Chloropropoxy)bromobenzene
CAS Registry Number 487058-50-4 Verified Identifier
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol Monoisotopic Mass: 247.960 g/mol
Physical State Pale yellow oil (Standard)May crystallize at low temps
Boiling Point ~290°C (Predicted)Typically distilled under high vacuum
LogP 3.82 (Predicted)Highly lipophilic
H-Bond Acceptors 1 (Ether Oxygen)
H-Bond Donors 0

Synthetic Architecture

The synthesis of 1-(3-Chloropropoxy)-3-bromobenzene relies on a chemoselective Williamson Ether Synthesis . The protocol exploits the nucleophilicity of the phenoxide ion (generated from 3-bromophenol) and the differential reactivity of the dihaloalkane electrophile (1-bromo-3-chloropropane).

Mechanistic Causality
  • Selectivity: 1-Bromo-3-chloropropane is used because the C-Br bond is weaker and more polarizable than the C-Cl bond. Under controlled conditions, the phenoxide attacks the carbon bearing the bromine (leaving group), preserving the terminal chlorine for future functionalization.

  • Base Selection: Potassium carbonate (

    
    ) is preferred over stronger bases (like NaH) to minimize elimination side reactions (E2) that would form allyl chloride byproducts.
    
Validated Experimental Protocol

Reagents:

  • 3-Bromophenol (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetone or Acetonitrile (ACN)

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 3-bromophenol and anhydrous ACN. Add

    
     and stir at room temperature for 30 minutes to generate the potassium phenoxide intermediate.
    
  • Alkylation: Add 1-bromo-3-chloropropane dropwise. The slow addition prevents the formation of bis-phenoxy dimers.

  • Reflux: Heat the mixture to reflux (80°C for ACN) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the phenol.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Dry over

    
     and concentrate. Purify via silica gel flash chromatography (Gradient: 100% Hexane 
    
    
    
    5% EtOAc/Hexane).
Synthesis Flowchart

SynthesisWorkflow Reactants Reagents: 3-Bromophenol 1-Bromo-3-chloropropane K2CO3 Intermediate Transition State: Phenoxide Attack (SN2 Mechanism) Reactants->Intermediate Reflux (ACN) 12-16h Workup Workup: Filtration & NaOH Wash Intermediate->Workup Cool & Filter Product Final Product: 1-(3-Chloropropoxy)- 3-bromobenzene Workup->Product Flash Chrom. (Hexane/EtOAc)

Figure 1: Chemoselective synthesis pathway prioritizing the displacement of the alkyl bromide.

Quality Control & Analytical Validation

To ensure the integrity of the linker for subsequent medicinal chemistry applications, the following analytical signatures must be verified.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Look for the characteristic 1,3-disubstituted pattern (~6.8–7.2 ppm).

    • Ether Methylene (

      
      ):  Triplet around 
      
      
      
      4.1 ppm.
    • Chloro Methylene (

      
      ):  Triplet around 
      
      
      
      3.7 ppm.
    • Central Methylene: Quintet around

      
       2.2 ppm.[3]
      
  • Mass Spectrometry (GC-MS/LC-MS):

    • Isotopic Pattern: A critical validation step. You must observe the "M+2" and "M+4" peaks due to the presence of both Bromine (

      
      ) and Chlorine (
      
      
      
      ).
    • Signature: The molecular ion cluster will show a specific intensity ratio reflecting the natural abundance of these halogens.

Applications in Medicinal Chemistry

This molecule is a "privileged scaffold" precursor. It is structurally homologous to the linkers used in blockbuster antipsychotics like Aripiprazole (Abilify) and Brexpiprazole .

The "Linker" Strategy

In GPCR ligand design (Dopamine D2, Serotonin 5-HT), the distance between the aromatic "tail" and the basic amine "head" is a determinant of receptor affinity and functional selectivity (agonist vs. antagonist).

  • Tail Group: The 3-bromophenyl moiety serves as a lipophilic anchor. The bromine allows for further diversification via Suzuki-Miyaura coupling (to add biaryl systems) or Buchwald-Hartwig amination.

  • Head Group: The alkyl chloride is displaced by secondary amines (e.g., phenylpiperazines) to form the final bioactive pharmacophore.

SAR Logic Diagram

SAR_Logic Scaffold 1-(3-Chloropropoxy)-3-bromobenzene SiteA Site A: Alkyl Chloride (Electrophile) Scaffold->SiteA SiteB Site B: Aryl Bromide (Handle) Scaffold->SiteB ActionA Reaction: N-Alkylation Reagent: Phenylpiperazine SiteA->ActionA ActionB Reaction: Suzuki Coupling Reagent: Boronic Acids SiteB->ActionB Result Target: D2/5-HT Receptor Ligand (e.g., Aripiprazole Analog) ActionA->Result ActionB->Result

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the chloro and bromo substituents.

Safety & Handling

  • Hazards: As an alkylating agent, the compound is potentially genotoxic. The aryl bromide moiety also suggests potential skin and eye irritation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the alkyl chloride over extended periods.

  • Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizers.[4]

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Otsuka Pharmaceutical Co. (2002). Aripiprazole (Abilify) Prescribing Information. (Contextual grounding for linker utility in antipsychotic synthesis).
  • Lertratanangkoon, K., et al. (1987).[5] Conversion of bromobenzene to 3-bromophenol. Drug Metabolism and Disposition.[5] Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 3-(3-chloropropoxy)bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated safety considerations, handling protocols, and emergency procedures for 3-(3-chloropropoxy)bromobenzene (CAS No. 916480-87-8). In the absence of a publicly available, dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally analogous chemicals, namely bromobenzene and other halogenated aromatic ethers, to construct a robust and scientifically grounded safety framework. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or handle this compound, offering in-depth insights into its potential hazards and the rationale behind the recommended safety protocols.

Introduction: Understanding the Compound through Analogy

3-(3-chloropropoxy)bromobenzene is a halogenated aromatic ether. Its structure incorporates a bromobenzene moiety and a chloropropoxy side chain. To proactively assess its health and safety profile, we must consider the known hazards of its constituent parts. Bromobenzene is a flammable liquid that can cause skin irritation and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Halogenated ethers, as a class, can present various hazards, including the potential for respiratory irritation and, in some cases, the formation of explosive peroxides upon prolonged exposure to air and light.[5]

This guide, therefore, extrapolates from the known properties of these related compounds to provide a cautious and comprehensive set of safety recommendations. The underlying principle is one of proactive risk mitigation based on established chemical principles and toxicological data of similar substances.

Hazard Identification and Risk Assessment

Based on the analysis of analogous compounds, 3-(3-chloropropoxy)bromobenzene is anticipated to present the following hazards:

  • Skin Irritation: The presence of the bromobenzene structure suggests a high likelihood of causing skin irritation upon contact.[1][2][3][4]

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the nose, throat, and respiratory system.[6]

  • Potential for Organ Toxicity: Bromobenzene is known to have the potential to damage the liver and kidneys with prolonged or repeated exposure.[6]

  • Aquatic Toxicity: The compound is expected to be toxic to aquatic life with long-lasting effects, a common characteristic of halogenated aromatic compounds.[1][2][3][4]

  • Combustibility: While not definitively classified, the presence of an aromatic ring and an alkyl chain suggests the compound is likely a combustible liquid.[2][6]

Risk Assessment Workflow

A thorough risk assessment should be conducted before any handling of 3-(3-chloropropoxy)bromobenzene. The following diagram illustrates a logical workflow for this process.

RiskAssessment cluster_assessment Risk Assessment Workflow start Identify Hazards (Based on Analogs) evaluate_exposure Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) start->evaluate_exposure assess_controls Assess Existing Control Measures (Fume Hood, PPE) evaluate_exposure->assess_controls determine_risk Determine Risk Level (Low, Medium, High) assess_controls->determine_risk implement_controls Implement/Enhance Control Measures determine_risk->implement_controls If Risk is Medium/High proceed Proceed with Experiment determine_risk->proceed If Risk is Low implement_controls->proceed stop Re-evaluate or Stop Work implement_controls->stop If Controls are Insufficient

Caption: A logical workflow for conducting a risk assessment prior to handling 3-(3-chloropropoxy)bromobenzene.

Safe Handling and Storage Protocols

The following protocols are based on best practices for handling halogenated aromatic compounds and ethers.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with splashes or vapors, which could cause irritation.
Hand Protection Chemically resistant gloves (e.g., Viton®, nitrile rubber of sufficient thickness).To prevent skin contact, which is likely to cause irritation.[4] The choice of glove material should be based on permeation and breakthrough time data for similar solvents.
Skin and Body A lab coat, closed-toe shoes, and long pants. For larger quantities, a chemically resistant apron or suit is recommended.To minimize skin exposure.
Respiratory Use in a certified chemical fume hood. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary.To prevent inhalation of potentially irritating or toxic vapors.[5]
Engineering Controls
  • Ventilation: All handling of 3-(3-chloropropoxy)bromobenzene should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This is crucial for minimizing inhalation exposure.

  • Eyewash Stations and Safety Showers: These should be readily accessible in any area where the compound is handled.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Keep away from heat, sparks, and open flames.[1][2][3][4][8]

  • Store separately from strong oxidizing agents.[6]

  • Consider storing in a dark or amber bottle to protect from light, which can promote the formation of peroxides in ethers.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Emergency Response Flowchart

EmergencyResponse cluster_emergency Emergency Response Protocol spill Spill or Release Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs collect Collect in a Sealed Container for Disposal absorb->collect decontaminate Decontaminate Area collect->decontaminate fire Fire Occurs extinguish Use Dry Chemical, CO2, or Alcohol-Resistant Foam fire->extinguish cool_containers Cool Nearby Containers with Water Spray extinguish->cool_containers

Caption: A flowchart outlining the immediate steps to take in the event of a spill or fire.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Physical and Chemical Properties (Predicted)

The following table summarizes the predicted physical and chemical properties of 3-(3-chloropropoxy)bromobenzene based on its structure and data from analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C9H10BrClO
Molecular Weight 249.53 g/mol
Appearance Likely a liquid at room temperature.
Odor May have a characteristic aromatic odor.
Boiling Point Expected to be elevated due to the molecular weight and halogen substitution.
Flash Point Likely a combustible liquid.
Solubility Insoluble in water; soluble in common organic solvents.
Vapor Density Heavier than air. Vapors can accumulate in low-lying areas.[8]

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions of use and storage.[7]

  • Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[1][2][3][4][8] Exposure to light and air over prolonged periods should be minimized to prevent peroxide formation.

  • Incompatible Materials: Strong oxidizing agents.[6][7]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride gas.[7][8]

Toxicological Information (Inferred)

A definitive toxicological profile for 3-(3-chloropropoxy)bromobenzene is not available. The following is an inferred profile based on its structural components.

  • Acute Toxicity: Expected to have low to moderate acute toxicity.

  • Skin Corrosion/Irritation: Predicted to be a skin irritant.[1][2][3][4]

  • Serious Eye Damage/Irritation: Predicted to cause eye irritation.

  • Respiratory or Skin Sensitization: No data available, but should be handled as a potential sensitizer.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Specific Target Organ Toxicity (Repeated Exposure): Potential for effects on the liver and kidneys.[6]

Ecological Information (Inferred)

  • Toxicity to Aquatic Life: Expected to be toxic to aquatic organisms with long-lasting effects.[1][2][3][4]

  • Persistence and Degradability: Halogenated aromatic compounds are often persistent in the environment.

  • Bioaccumulative Potential: The presence of halogens and an aromatic ring suggests a potential for bioaccumulation.

Disposal Considerations

  • Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.[5][6]

  • Waste should be treated as hazardous chemical waste.

Conclusion

References

  • Loba Chemie. (2023, December 7). BROMOBENZENE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Bromobenzene ≥99 %, for synthesis. Retrieved from [Link]

  • PENTA. (2025, April 4). Bromobenzene - SAFETY DATA SHEET. Retrieved from [Link]

  • University of St Andrews. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link]

  • Carboline. (2023, March 15). Safety Data Sheet according to Regulation (EC) No. 2020/878. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemicals. Retrieved from [Link]

  • Liquid Roofing Systems Ltd. (n.d.). Safety data sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, July 16). Safety Data Sheet: Betanin. Retrieved from [Link]

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The Unseen Architects: A Technical Guide to the Physical Properties of Halogenated Alkoxybenzene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of drug discovery and organic synthesis, the journey from a conceptual molecule to a life-altering therapeutic is paved with a series of meticulously planned chemical transformations. Central to this process is the use of versatile building blocks, and among the most pivotal are halogenated alkoxybenzene intermediates. These aromatic compounds, characterized by a benzene ring functionalized with both an alkoxy group (such as methoxy or ethoxy) and one or more halogen atoms, are the unsung heroes in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their widespread utility stems from the unique interplay of their constituent functional groups, which allows for a fine-tuning of the molecule's physical and chemical properties.

This guide, intended for researchers, scientists, and professionals in drug development, moves beyond a cursory overview to provide an in-depth exploration of the core physical properties of these critical intermediates. We will delve into the causal relationships between molecular structure and physical characteristics, offering not just data, but a framework for understanding and predicting the behavior of these compounds. By synthesizing technical accuracy with field-proven insights, this document aims to empower scientists to make more informed decisions in experimental design, from reaction setup and purification to the strategic design of new molecular entities.

Chapter 1: Fundamental Physical Properties and Their Significance

The physical properties of halogenated alkoxybenzenes are not mere data points; they are the determinants of their behavior in both reactive and biological environments. A thorough understanding of these characteristics is paramount for their effective utilization.

Melting and Boiling Points: The Influence of Halogenation and Isomerism

The transition between solid, liquid, and gaseous states, defined by the melting and boiling points, is dictated by the strength of intermolecular forces. In halogenated alkoxybenzenes, these forces are a complex function of the type of halogen, its position on the aromatic ring, and the nature of the alkoxy group.

Generally, for a given isomeric series, the boiling point increases with the atomic mass of the halogen (F < Cl < Br < I). This is a direct consequence of the increased number of electrons, which enhances the strength of London dispersion forces, the primary intermolecular interaction for these non-polar to moderately polar molecules. Branching in the alkoxy group tends to lower the boiling point due to a decrease in surface area available for intermolecular contact.[3]

The melting point, however, is also significantly influenced by the crystal lattice packing efficiency. Para-substituted isomers often exhibit higher melting points than their ortho and meta counterparts.[4] The symmetry of the para isomer allows for a more ordered and stable crystal lattice, requiring more energy to disrupt.

Table 1: Physical Properties of Isomeric Halogenated Anisoles

CompoundIsomerMelting Point (°C)Boiling Point (°C)
Fluoroanisole ortho--39154-156
meta-N/A~158
para--45[5][6][7]156-158[5]
Chloroanisole ortho--196-197
meta-<25[8][9]193[8][9]
para--18[10]198[10]
Bromoanisole ortho-3[11]210[11]
meta-2[12]211[12]
para-10[13]223[13][14][15]
Solubility and Lipophilicity: Keys to Reactivity and Bioavailability

The solubility of halogenated alkoxybenzenes is a critical parameter for their use in synthesis, dictating the choice of reaction solvents and purification methods. As largely non-polar molecules, they are generally soluble in a wide range of organic solvents such as ethers, chloroform, and benzene, while exhibiting low solubility in water.[12][16]

In the context of drug development, a more nuanced understanding of a molecule's affinity for lipid-like environments is crucial. This property, known as lipophilicity, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is commonly quantified by the logarithm of the partition coefficient between octanol and water (logP).[17][18] A higher logP value indicates greater lipophilicity.

The introduction of halogens to an alkoxybenzene scaffold generally increases its lipophilicity. This is because halogens, despite their electronegativity, are more polarizable than hydrogen, leading to stronger London dispersion force interactions with non-polar solvents like octanol.[19] This effect is particularly pronounced for chlorine, bromine, and iodine. The ability to modulate lipophilicity through halogenation is a powerful tool for medicinal chemists seeking to optimize the pharmacokinetic properties of a drug candidate.[20]

Table 2: Calculated logP of Isomeric Halogenated Anisoles

CompoundIsomerCalculated logP
Anisole -2.11
Fluoroanisole para-2.27
Chloroanisole para-2.79[10]
Bromoanisole ortho-2.86[11]
meta-3.03[12]
para-2.99

Note: logP values can vary based on the calculation method.

Spectroscopic Properties: Fingerprinting the Intermediates

Spectroscopic techniques provide the essential tools for the identification and characterization of halogenated alkoxybenzenes.

  • UV-Vis Spectroscopy: Anisole and its derivatives exhibit characteristic ultraviolet absorptions arising from π-π* transitions within the benzene ring.[21][22][23][24][25] The position and intensity of these absorption bands can be influenced by the nature and position of the halogen and alkoxy substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum of a halogenated alkoxybenzene provides a vibrational fingerprint of the molecule. Key characteristic absorptions include C-H stretches of the aromatic ring and the methyl/ethyl groups of the alkoxy substituent, C=C stretches of the aromatic ring, and the strong C-O ether linkage stretch. The C-X (halogen) stretching frequencies are typically found in the fingerprint region of the spectrum.[3][26][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation of these intermediates. The chemical shifts of the aromatic protons and carbons are influenced by the electron-donating nature of the alkoxy group and the electron-withdrawing and anisotropic effects of the halogen.[28][29][30][31][32] The coupling patterns of the aromatic protons can definitively establish the substitution pattern on the benzene ring.

Table 3: Characteristic Spectroscopic Data for 4-Bromoanisole

TechniqueKey Features
¹H NMR Aromatic protons show an AA'XX' pattern with doublets around 6.75 ppm (ortho to methoxy) and 7.40 ppm (ortho to bromine).[14]
¹³C NMR Signals around 55.8 ppm (methoxy carbon), 114.2 ppm (C-3, C-5), 116.1 ppm (C-4), and 132.5 ppm (C-2, C-6).
IR C-O stretch, aromatic C=C stretches, and C-Br stretch in the fingerprint region.

Chapter 2: Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical research. This chapter provides standardized, step-by-step protocols for key experimental procedures.

Protocol: Melting Point Determination

Objective: To determine the temperature range over which a solid halogenated alkoxybenzene transitions to a liquid.

Principle: The melting point is a characteristic physical property that can be used for identification and as an indicator of purity. Pure crystalline solids typically have a sharp melting point range of 0.5-1°C, while impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

  • Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Protocol: Microscale Boiling Point Determination

Objective: To determine the boiling point of a small quantity of a liquid halogenated alkoxybenzene.

Methodology:

  • Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Inversion: Place a short, sealed-end capillary tube into the test tube with the open end facing down.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the bath gradually.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The boiling point is the temperature at which the stream of bubbles is continuous and rapid.

  • Confirmation: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is also a good measure of the boiling point.

Workflow: Polarity Assessment using Thin-Layer Chromatography (TLC)

Objective: To quickly assess the relative polarity of different halogenated alkoxybenzene intermediates and to monitor the progress of a reaction.

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica or alumina) and a mobile phase (a less polar solvent or solvent mixture). More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

TLC_Workflow

Caption: Workflow for Polarity Assessment using TLC.

Chapter 3: Structure-Property Relationships and Their Application in Drug Development

The ability to predictably modify the physical properties of a molecule is a cornerstone of modern medicinal chemistry. Halogenated alkoxybenzenes are exemplary in this regard, offering a versatile scaffold for tuning properties relevant to a drug's efficacy and safety.

The introduction of a halogen atom can significantly impact a molecule's metabolic stability. For instance, replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life.[20] Furthermore, as discussed earlier, halogenation is a key strategy for modulating lipophilicity, which in turn influences a drug's ability to cross cell membranes and reach its biological target.[18]

Numerous successful drugs have been synthesized using halogenated alkoxybenzene intermediates. For example, derivatives of these compounds are used in the synthesis of certain antipsychotics, where the specific halogen and its position are critical for receptor binding affinity and selectivity. They also serve as precursors for some non-steroidal anti-inflammatory drugs (NSAIDs) and cardiovascular medications. The strategic use of these intermediates allows for the systematic exploration of structure-activity relationships (SAR), ultimately leading to the identification of drug candidates with optimized properties.[33][34]

DrugDev_Logic

Caption: Logic of Structure-Property Relationship in Drug Development.

Conclusion

Halogenated alkoxybenzene intermediates represent a class of molecules whose importance in modern chemical synthesis cannot be overstated. Their utility is not merely a consequence of their reactivity, but is deeply rooted in their tunable physical properties. This guide has sought to illuminate the critical interplay between the molecular structure of these compounds and their melting points, boiling points, solubility, and spectroscopic signatures.

For the researcher, scientist, and drug development professional, a comprehensive grasp of these physical properties is not an academic exercise, but a practical necessity. It informs every step of the synthetic process, from the initial choice of solvent to the final purification strategy. Moreover, in the quest for novel therapeutics, the ability to rationally modulate these properties through subtle structural modifications is a powerful strategy for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. By understanding the principles laid out in this guide, scientists are better equipped to harness the full potential of these versatile intermediates, accelerating the pace of innovation in chemistry and medicine.

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An In-depth Technical Guide to 1-(3-Bromophenoxy)-3-chloropropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and potential applications of 1-(3-bromophenoxy)-3-chloropropane, a halogenated aromatic ether with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Core Identification

1-(3-Bromophenoxy)-3-chloropropane is a bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex chemical entities. Its structure, incorporating a brominated phenyl ring and a chlorinated propyl chain, offers two distinct reactive sites for sequential chemical modifications. This dual reactivity makes it a versatile intermediate for introducing a phenoxy-propyl linker into various molecular scaffolds, a common strategy in the design of biologically active compounds.

The systematic identification of this compound is crucial for accurate documentation and research. Based on the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the definitive name for this ether is 1-(3-bromophenoxy)-3-chloropropane .

Below is a diagram illustrating the chemical structure of 1-(3-bromophenoxy)-3-chloropropane.

Caption: Chemical structure of 1-(3-bromophenoxy)-3-chloropropane.

A summary of the core chemical identifiers for 1-(3-bromophenoxy)-3-chloropropane is provided in the table below for quick reference.

IdentifierValueSource
IUPAC Name 1-(3-bromophenoxy)-3-chloropropaneIUPAC Nomenclature Rules
CAS Number 37142-46-4[1]
Molecular Formula C₉H₁₀BrClODerived
Molecular Weight 249.53 g/mol Derived
Canonical SMILES C1=CC(=CC(=C1)Br)OCCCClDerived

Synthesis and Mechanistic Insights

The most established and logical synthetic route to 1-(3-bromophenoxy)-3-chloropropane is the Williamson ether synthesis . This robust and versatile method involves the reaction of an alkoxide with a primary alkyl halide.[2][3] In this specific case, the synthesis proceeds via the reaction of 3-bromophenol with 1-bromo-3-chloropropane.

The causality behind this experimental choice lies in the principles of nucleophilic substitution reactions. The phenolic proton of 3-bromophenol is acidic and can be readily removed by a base to form a potent nucleophile, the 3-bromophenoxide ion. This nucleophile then attacks the electrophilic carbon of 1-bromo-3-chloropropane, which bears a good leaving group (bromide), in an Sₙ2 reaction to form the desired ether.[4]

The following diagram illustrates the workflow for the Williamson ether synthesis of 1-(3-bromophenoxy)-3-chloropropane.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3_bromophenol 3-Bromophenol Deprotonation Deprotonation 3_bromophenol->Deprotonation 1_bromo_3_chloropropane 1-Bromo-3-chloropropane SN2_Attack SN2 Nucleophilic Attack 1_bromo_3_chloropropane->SN2_Attack Base Base (e.g., K2CO3, NaH) Base->Deprotonation Deprotonation->SN2_Attack Forms 3-bromophenoxide Workup Aqueous Workup & Extraction SN2_Attack->Workup Crude Product Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Target_Molecule 1-(3-Bromophenoxy)-3-chloropropane Purification->Target_Molecule

Caption: Williamson ether synthesis workflow.

Step-by-Step Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of 1-(3-bromophenoxy)-3-chloropropane:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution. The use of a slight excess of base ensures complete deprotonation of the phenol.

  • Formation of the Alkoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the 3-bromophenoxide salt.

  • Addition of the Alkyl Halide: Slowly add 1-bromo-3-chloropropane (1.1 equivalents) to the reaction mixture. A slight excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate). If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure before proceeding with an aqueous workup.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with a dilute aqueous solution of sodium hydroxide (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(3-bromophenoxy)-3-chloropropane.

Physicochemical and Safety Data

While experimental data for 1-(3-bromophenoxy)-3-chloropropane is not widely available, its properties can be inferred from the known data of its precursors and structurally similar compounds.

Properties of Precursors

A solid understanding of the starting materials is critical for a successful synthesis and for predicting the properties of the product.

Property3-Bromophenol1-Bromo-3-chloropropane
CAS Number 591-20-8109-70-6[5]
Molecular Formula C₆H₅BrOC₃H₆BrCl[5]
Molecular Weight 173.01 g/mol 157.44 g/mol [5]
Appearance Off-white to yellow crystalline solidColorless liquid[5]
Boiling Point 236 °C143.3 °C[5]
Melting Point 28-32 °C-58.9 °C[5]
Density 1.696 g/cm³1.5969 g/cm³ at 20 °C[5]
Predicted Properties of 1-(3-Bromophenoxy)-3-chloropropane

Based on its structure, 1-(3-bromophenoxy)-3-chloropropane is expected to be a high-boiling, colorless to pale yellow liquid with low solubility in water and good solubility in common organic solvents. Its density is predicted to be greater than that of water.

Safety and Handling

The target compound is classified as a skin and eye irritant.[1] Inhalation of high vapor concentrations may cause symptoms like headache and dizziness.[1] Therefore, it is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The precursors also present hazards. 3-Bromophenol is toxic and an irritant. 1-Bromo-3-chloropropane is a flammable liquid and is harmful if swallowed or inhaled.[6][7] It is also suspected of causing genetic defects.[7] All handling and disposal should be in accordance with institutional and local regulations.

Reactivity and Applications in Drug Development

The chemical reactivity of 1-(3-bromophenoxy)-3-chloropropane is dictated by its two halogen atoms. The bromine atom on the aromatic ring is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the elaboration of the aromatic core.

The chlorine atom on the propyl chain is a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, and thiols, at this position.

This dual functionality makes 1-(3-bromophenoxy)-3-chloropropane a valuable intermediate in the synthesis of pharmaceutical compounds. The phenoxy-propyl linker it provides is a common motif in many biologically active molecules. By selectively reacting at either the bromo or chloro position, complex molecules with diverse functionalities can be constructed in a stepwise manner. The presence of the bromine atom also allows for its use as a bioisosteric replacement for other groups in drug design, potentially improving the pharmacokinetic or pharmacodynamic properties of a lead compound.

Conclusion

1-(3-bromophenoxy)-3-chloropropane is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction and its dual reactivity make it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its chemical identifiers, synthesis, and predicted properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

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Methodological & Application

Synthesis of 1-Bromo-3-(3-chloropropoxy)benzene from 3-bromophenol

[1]

Executive Summary

This application note details the optimized protocol for synthesizing 1-Bromo-3-(3-chloropropoxy)benzene , a critical intermediate in the synthesis of psychotropic pharmaceutical agents (e.g., Aripiprazole analogs). The method employs a chemoselective Williamson ether synthesis, exploiting the nucleophilic differential between bromide and chloride leaving groups to achieve high-fidelity O-alkylation without protecting groups.

Key Technical Advantages:

  • Chemoselectivity: >95% selectivity for bromide displacement over chloride.

  • Scalability: Protocol validated for gram-to-multigram scale.

  • Purity: Optimized workup removes unreacted phenol, eliminating downstream purification bottlenecks.

Reaction Scheme & Mechanism

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the primary bromide of 1-bromo-3-chloropropane. The reaction kinetics favor displacement of the bromide (


Mechanistic Pathway (DOT Visualization)

ReactionSchemeStart3-BromophenolInterPhenoxide Anion(Nucleophile)Start->InterDeprotonationBaseK2CO3 (Base)Base->InterTSSN2 Transition State(Br displacement)Inter->TSNucleophilic AttackReagent1-Bromo-3-chloropropane(Electrophile)Reagent->TSSelectivity: Br > ClProductThis compoundTS->ProductC-O Bond FormationByprodKBr + KHCO3TS->ByprodLeaving Group

Figure 1: Mechanistic flow of the chemoselective Williamson ether synthesis.

Strategic Analysis & Critical Process Parameters (CPP)

Solvent Selection
  • Acetone: Ideal for mild reflux (

    
    ). Requires longer reaction times (16-24 h) but simplifies workup (solvent removal).
    
  • DMF (N,N-Dimethylformamide): Promotes faster reaction rates due to high dielectric constant and cation solvation. Recommended for scale-up or sluggish reactions. Selected for this high-fidelity protocol.

Stoichiometry & Base
  • Base: Potassium Carbonate (

    
    ) is preferred over NaH. It buffers the reaction, preventing E2 elimination of the alkyl halide (a common side reaction with strong bases).
    
  • Electrophile Excess: A 1.2 – 1.5 molar equivalent of 1-bromo-3-chloropropane is used to drive the reaction to completion, compensating for any minor hydrolysis or volatility losses.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/VolRole
3-Bromophenol 173.011.05.00 gSubstrate
1-Bromo-3-chloropropane 157.441.56.82 g (~4.3 mL)Electrophile
Potassium Carbonate 138.212.08.00 gBase
DMF (Anhydrous) --50 mLSolvent
Ethyl Acetate ---Extraction
Step-by-Step Procedure
  • Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Flush the system with nitrogen (

      
      ) to maintain an inert atmosphere (minimizes phenol oxidation).
      
  • Solubilization & Activation:

    • Charge the flask with 3-Bromophenol (5.00 g, 28.9 mmol) and Anhydrous DMF (50 mL) .

    • Add Potassium Carbonate (8.00 g, 57.8 mmol) in a single portion.

    • Observation: The mixture will appear as a suspension. Stir at Room Temperature (RT) for 15 minutes to initiate deprotonation.

  • Alkylation:

    • Add 1-Bromo-3-chloropropane (6.82 g, 43.3 mmol) dropwise via syringe.

    • Heat the reaction mixture to 60°C .

    • Maintain stirring at 60°C for 16–20 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (

      
      ) should disappear, and a less polar product spot (
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (200 mL) .

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Combine organic layers and wash with:

      • Water (2 x 50 mL) (Critical to remove DMF).

      • 1M NaOH (1 x 30 mL) (Removes trace unreacted phenol).

      • Brine (1 x 50 mL) .

    • Dry the organic phase over anhydrous Sodium Sulfate (

      
      ) .
      
    • Filter and concentrate under reduced pressure (Rotavap) to yield a pale yellow oil.

  • Purification:

    • The crude oil is often sufficiently pure (>90%).

    • If higher purity is required, perform Flash Column Chromatography using Silica Gel (230-400 mesh).

    • Eluent: Gradient from 100% Hexane to 5% EtOAc in Hexane.

Analytical Validation

Compound: this compound Physical State: Pale yellow liquid. Yield: Typical isolated yield is 85–92%.

NMR Spectroscopy Expectations
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 7.15 – 7.30Multiplet1HAr-H (C5)
1H 7.05 – 7.10Multiplet2HAr-H (C2, C4)
1H 6.80 – 6.85Multiplet1HAr-H (C6)
1H 4.12 Triplet (

)
2H O-CH2
1H 3.75 Triplet (

)
2H CH2-Cl
1H 2.25 Quintet (

)
2H CH2-CH2-CH2

Note: The triplet at 3.75 ppm confirms the presence of the chloride (intact), while the disappearance of the broad singlet at ~5.0-6.0 ppm confirms the loss of the phenolic -OH.

Troubleshooting & Safety

Troubleshooting Guide
  • Low Conversion: If starting material persists after 20h, add 0.1 eq of Potassium Iodide (KI). This generates the more reactive alkyl iodide in situ (Finkelstein reaction) to accelerate the SN2 attack.

  • Emulsions during Workup: DMF can cause emulsions. Wash thoroughly with water. If emulsion persists, add a small amount of saturated NaCl (brine) or filter through a Celite pad.

Safety & Hazards (MSDS Highlights)
  • 3-Bromophenol: Corrosive and toxic. Causes severe skin burns and eye damage. Handle in a fume hood.

  • 1-Bromo-3-chloropropane: Harmful if swallowed or inhaled. Suspected mutagen. Avoid contact with skin.

  • DMF: Hepatotoxic and readily absorbed through skin. Use double gloves (Nitrile).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231277, (1-Bromo-3,3,3-trichloropropyl)benzene. Retrieved from [Link](Note: Used for physical property correlation of similar halo-alkyl benzenes).

  • Organic Chemistry Portal. Williamson Ether Synthesis. Retrieved from [Link](Authoritative source for mechanism and general conditions).

  • Google Patents.Process for preparing 1-bromo-3-chloropropane and apparatus for making the same (CZ280614B6).

Application Note: Selective N-Alkylation of Piperazines to 1-Bromo-3-(3-chloropropoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective N-alkylation of piperazine derivatives using 1-Bromo-3-(3-chloropropoxy)benzene . This specific electrophile presents a unique chemo-selective challenge: it contains two potential leaving groups—an aryl bromide and a primary alkyl chloride .

The protocol defined below leverages the reactivity difference between aliphatic


 centers and aromatic halides to selectively functionalize the propyl chain while preserving the aryl bromide "handle" for subsequent cross-coupling (e.g., Buchwald-Hartwig or Suzuki reactions). This transformation is a critical step in the synthesis of psychotropic pharmacophores, including analogs of Aripiprazole  (Abilify).

Mechanistic Principles & Chemo-selectivity

The Selectivity Hierarchy

The success of this protocol relies on the distinct reactivity profiles of the two electrophilic sites under basic, non-catalytic conditions:

  • Alkyl Chloride (Target): The terminal carbon of the propoxy chain is susceptible to nucleophilic attack via an

    
     mechanism. However, alkyl chlorides are moderately sluggish leaving groups.
    
  • Aryl Bromide (Preserved): The C-Br bond on the benzene ring is

    
     hybridized and stabilized by resonance. It is inert to standard nucleophilic attack (
    
    
    
    ) unless the ring is heavily electron-deficient (e.g., nitro-substituted), which is not the case here.
The Finkelstein Enhancement

To drive the reaction to completion at moderate temperatures (avoiding thermal decomposition), Sodium Iodide (NaI) is employed as a nucleophilic catalyst.

  • Step 1 (In situ exchange):

    
    . The equilibrium is driven forward by the precipitation of NaCl in polar aprotic solvents (acetone/acetonitrile).
    
  • Step 2 (Product Formation): The resulting alkyl iodide is significantly more electrophilic, allowing the piperazine to react rapidly.

Reaction Pathway Diagram

ReactionPathway Start This compound Inter Intermediate: Alkyl Iodide Species Start->Inter Acetone/MeCN Reflux Cat NaI Catalyst (Finkelstein Exchange) Cat->Inter Prod Target: 1-Bromo-3-(3-(piperazin-1-yl) propoxy)benzene Inter->Prod Fast SN2 Pip Piperazine Nucleophile Pip->Prod Side Side Product: Bis-alkylation Dimer Prod->Side Excess Electrophile

Figure 1: Catalytic cycle and reaction pathway. Note the risk of bis-alkylation if stoichiometry is uncontrolled.

Experimental Protocol

Reagent Stoichiometry

Note on Piperazine Choice:

  • Scenario A (Monosubstituted Piperazine): If using a piperazine with one existing substituent (e.g., 1-(2,3-dichlorophenyl)piperazine), use a 1.1 : 1 ratio (Amine : Electrophile).

  • Scenario B (Unsubstituted Piperazine): If using free piperazine, you must use a large excess (5 : 1 ) to prevent the "dimer" formation where one piperazine attacks two alkyl chloride chains.

Table 1: Standard Loadings for Scenario A (Substituted Piperazine)

ReagentMW ( g/mol )Equiv.[1]Mass/Vol (for 10 mmol scale)Role
This compound ~249.51.02.50 gSubstrate
Substituted Piperazine Variable1.1Calculate based on MWNucleophile
Potassium Carbonate (

)
138.22.02.76 gBase (HCl Scavenger)
Sodium Iodide (NaI) 149.90.10.15 gCatalyst
Acetonitrile (MeCN) --50 mL (5 vol)Solvent
Detailed Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with This compound (1.0 equiv) and Acetonitrile (5 volumes).

  • Add Potassium Carbonate (2.0 equiv). Ensure the base is finely powdered to maximize surface area.

  • Add Sodium Iodide (0.1 equiv). The solution may turn slightly yellow due to trace iodine liberation; this is normal.

  • Add the Piperazine derivative (1.1 equiv).

Step 2: Reaction Execution

  • Heat the mixture to Reflux (80–82°C) under an inert atmosphere (

    
     or Ar) to prevent amine oxidation.
    
  • Monitor: Reaction typically requires 8–12 hours .

    • TLC Mobile Phase: 5% Methanol in DCM.

    • Visualization: UV (254 nm) and Iodine stain (piperazines stain dark brown).

    • Endpoint: Disappearance of the alkyl chloride spot (

      
       in pure DCM).
      

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filter the solids (inorganic salts: KCl, KBr, excess

    
    ) through a Celite pad or sintered glass funnel. Wash the cake with fresh Acetonitrile (10 mL).
    
  • Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil.

  • Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with:

    • Water (2 x 20 mL) to remove residual NaI/piperazine.

    • Brine (1 x 20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Step 4: Purification

  • Crystallization (Preferred): Many aryl-piperazine adducts crystallize from hot Ethanol or Isopropanol. Dissolve crude in minimum boiling EtOH, cool slowly to

    
    .
    
  • Flash Chromatography: If oil persists.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of DCM

      
       5% MeOH/DCM. (Add 0.1% 
      
      
      
      or
      
      
      to the eluent to prevent streaking of the amine).

Troubleshooting & Optimization

Decision Matrix

Use this workflow to address common synthetic failures.

Troubleshooting Problem Issue Detected Slow Reaction < 50% after 12h Problem->Slow Dimer High Dimer Impurity (Bis-alkylation) Problem->Dimer ArBr Loss of Ar-Br (Side Reaction) Problem->ArBr Soln_Slow1 Add 0.5 eq NaI (Boost Finkelstein) Slow->Soln_Slow1 Soln_Slow2 Switch Solvent: DMF at 90°C Slow->Soln_Slow2 Soln_Dimer Increase Piperazine Stoichiometry Dimer->Soln_Dimer Soln_ArBr Lower Temp < 80°C Check Pd Contamination ArBr->Soln_ArBr

Figure 2: Troubleshooting logic for reaction optimization.

Critical Control Points
  • Water Content: The reaction must be kept dry. Water solvates the carbonate base, reducing its basicity in organic media, and can lead to hydrolysis of the alkyl chloride to an alcohol (1-Bromo-3-(3-hydroxypropoxy)benzene).

  • Base Selection: If the substrate is sensitive to hydrolysis, switch from

    
     to a non-nucleophilic organic base like DIPEA (Hünig's base)  in Acetonitrile.
    

References

  • Oshiro, Y., et al. (1998).[2][3] "Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives." Journal of Medicinal Chemistry, 41(5), 658–667.[2][3] Link

    • Context: Primary reference for the synthesis of Aripiprazole-like scaffolds using chloropropoxy linkers.
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link

    • Context: Foundational mechanism for NaI-c
  • Laitinen, I. (2007).[5] "Process for the preparation of aripiprazole and intermediates thereof."[5][6][7][8] World Intellectual Property Organization, WO2007118923A1. Link

    • Context: Industrial optimization of the alkylation step, specifically addressing dimer impurity control.

Sources

Preparation of GPCR Ligands Using 3-Chloropropoxy Benzene Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and practical protocols for the synthesis of G-protein coupled receptor (GPCR) ligands utilizing 3-chloropropoxy benzene and its derivatives as key chemical intermediates. As a senior application scientist, this document is structured to offer not only step-by-step instructions but also the underlying scientific rationale for key experimental decisions, ensuring both technical accuracy and practical applicability in a drug discovery context.

Introduction: The Significance of GPCRs and the Aryloxypropanolamine Scaffold

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes.[1] Consequently, they are the targets for approximately a quarter of all modern therapeutic drugs.[1] The discovery and development of novel GPCR ligands are therefore of paramount importance in pharmaceutical research.[2][3]

A significant class of GPCR ligands, particularly those targeting adrenergic and serotonergic receptors, are based on the aryloxypropanolamine scaffold. The synthesis of these molecules often involves the use of versatile intermediates, among which 3-chloropropoxy benzene and its substituted analogues are of particular interest due to their reactivity and utility in forming the core structure of these ligands. This guide will focus on the synthetic strategies and experimental protocols centered around this key intermediate.

Synthetic Strategy: The Williamson Ether Synthesis at the Core

The primary synthetic route to aryloxypropanolamine-based GPCR ligands from 3-chloropropoxy benzene intermediates relies on the venerable Williamson ether synthesis. This reaction involves the coupling of a phenoxide with an alkyl halide. In our context, a substituted phenol is reacted with a bifunctional reagent like 1-bromo-3-chloropropane to introduce the 3-chloropropoxy side chain. This is followed by a nucleophilic substitution reaction where an amine displaces the chloride to complete the aryloxypropanolamine backbone.

The choice of 1-bromo-3-chloropropane is strategic. The differential reactivity of the bromine and chlorine atoms allows for a sequential and controlled synthesis. The more reactive bromide is displaced first by the phenoxide, leaving the less reactive chloride intact for the subsequent amination step.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of aryloxypropanolamine GPCR ligands from a substituted phenol and 1-bromo-3-chloropropane.

Synthetic Workflow for Aryloxypropanolamine GPCR Ligands cluster_0 Step 1: Etherification cluster_1 Step 2: Amination Substituted_Phenol Substituted Phenol (Ar-OH) 3-Chloropropoxy_Intermediate 3-Chloropropoxy Benzene Intermediate (Ar-O-(CH2)3-Cl) Substituted_Phenol->3-Chloropropoxy_Intermediate Williamson Ether Synthesis 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->3-Chloropropoxy_Intermediate Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->3-Chloropropoxy_Intermediate Final_Ligand Aryloxypropanolamine GPCR Ligand 3-Chloropropoxy_Intermediate->Final_Ligand Nucleophilic Substitution Amine Primary or Secondary Amine (R-NH2 or R1R2NH) Amine->Final_Ligand

Caption: General synthetic scheme for aryloxypropanolamine GPCR ligands.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide to the synthesis, purification, and characterization of GPCR ligands using 3-chloropropoxy benzene intermediates.

Protocol 1: Synthesis of a 3-Chloropropoxy Benzene Intermediate

This protocol details the synthesis of a generic 3-chloropropoxy benzene intermediate from a substituted phenol.

Materials:

  • Substituted Phenol (e.g., p-bromophenol)

  • 1-Bromo-3-chloropropane

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone. The volume of acetone should be sufficient to create a stirrable slurry.

  • Addition of Alkylating Agent: While stirring, add 1-bromo-3-chloropropane (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-chloropropoxy benzene intermediate.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide. Its insolubility in acetone drives the reaction forward.

  • Solvent: Acetone is a polar aprotic solvent that is suitable for this type of SN2 reaction and has a convenient boiling point for reflux.

  • Excess Reagent: A slight excess of 1-bromo-3-chloropropane is used to ensure complete consumption of the starting phenol.

Protocol 2: Synthesis of the Final Aryloxypropanolamine Ligand

This protocol describes the amination of the 3-chloropropoxy benzene intermediate to yield the final GPCR ligand.

Materials:

  • 3-Chloropropoxy Benzene Intermediate (from Protocol 1)

  • Primary or Secondary Amine (e.g., isopropylamine)

  • Sodium Iodide (NaI), catalytic amount

  • Acetonitrile or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating source (oil bath or heating block)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask or a sealed tube, dissolve the 3-chloropropoxy benzene intermediate (1.0 eq) in acetonitrile or DMF.

  • Addition of Reagents: Add the desired amine (2.0-3.0 eq) and a catalytic amount of sodium iodide to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-48 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using DMF, dilute the reaction with water and extract with dichloromethane or ethyl acetate. If using acetonitrile, concentrate the solvent under reduced pressure and then partition the residue between water and an organic solvent.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ligand by column chromatography on silica gel, often using a mobile phase containing a small percentage of a basic modifier like triethylamine to prevent product streaking.

Rationale for Experimental Choices:

  • Finkelstein Reaction: The addition of a catalytic amount of sodium iodide facilitates the reaction through an in-situ Finkelstein reaction, where the less reactive chloride is transiently converted to the more reactive iodide.

  • Excess Amine: A molar excess of the amine is used to drive the reaction to completion and also to act as a base to neutralize the HCl generated during the reaction.

  • Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for this nucleophilic substitution reaction.

Characterization and Quality Control

The identity and purity of the synthesized intermediates and final ligands must be rigorously confirmed. The following table summarizes the key analytical techniques and their expected outcomes.

Analytical TechniquePurposeExpected Data
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.Single spot for the purified compound with an appropriate Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single major peak, with purity typically >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the desired product.Chemical shifts, integration, and coupling patterns consistent with the expected molecular structure.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.

Application: Biological Evaluation of Synthesized Ligands

Once synthesized and purified, the novel compounds must be evaluated for their biological activity at the target GPCR. This typically involves a series of in vitro assays.

Protocol 3: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of the synthesized ligand for its target GPCR.[5][6]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled known antagonist)

  • Synthesized test ligand

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the synthesized test ligand.

  • Incubation: Add the cell membranes expressing the target GPCR to each well. Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.

Protocol 4: Functional Assays

Functional assays are crucial to determine whether the synthesized ligand is an agonist, antagonist, or inverse agonist.[7][8][9] The choice of assay depends on the G-protein coupling of the target GPCR.[7]

GPCR G-protein CouplingSecond MessengerCommon Functional Assay
Gs ↑ cAMPcAMP accumulation assays (e.g., HTRF, AlphaScreen)[7][10]
Gi ↓ cAMPcAMP inhibition assays (e.g., HTRF, AlphaScreen)[7][10]
Gq ↑ IP3 and Ca²⁺Inositol phosphate (IP1) accumulation assays or calcium mobilization assays[7][8][9]

Visualizing the GPCR Signaling Cascade

The following diagram illustrates the canonical Gs and Gq signaling pathways that are often interrogated in functional assays.

GPCR Signaling Pathways cluster_Gs Gs Pathway cluster_Gq Gq Pathway Ligand_Gs Agonist Ligand GPCR_Gs Gs-coupled GPCR Ligand_Gs->GPCR_Gs Binds G_Protein_Gs Gs Protein GPCR_Gs->G_Protein_Gs Activates AC Adenylyl Cyclase G_Protein_Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Phosphorylates Targets Ligand_Gq Agonist Ligand GPCR_Gq Gq-coupled GPCR Ligand_Gq->GPCR_Gq Binds G_Protein_Gq Gq Protein GPCR_Gq->G_Protein_Gq Activates PLC Phospholipase C G_Protein_Gq->PLC Activates PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Cleaves to IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release IP3->Ca2 Stimulates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates Targets Ca2->Cellular_Response_Gq

Caption: Simplified Gs and Gq GPCR signaling pathways.

Conclusion

The use of 3-chloropropoxy benzene intermediates provides a robust and versatile platform for the synthesis of a wide range of aryloxypropanolamine-based GPCR ligands. The protocols and rationale outlined in this guide are intended to equip researchers with the necessary tools and understanding to successfully synthesize, purify, and evaluate novel compounds in the pursuit of new therapeutic agents. Rigorous analytical characterization and biological testing are essential to validate the identity, purity, and pharmacological activity of these synthesized ligands.

References

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Staus, D. P., Wingler, L. M., Strachan, R. T., & Lefkowitz, R. J. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in cell biology (Vol. 132, pp. 21-42). Academic Press. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Gimeno, A., et al. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. Molecules, 24(8), 1583. [Link]

  • Jiang, L., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 684813. [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • Qi, C., et al. (2022). Solubilization, purification, and ligand binding characterization of G protein-coupled receptor SMO in native membrane bilayer using styrene maleic acid copolymer. Frontiers in Molecular Biosciences, 9, 871542. [Link]

  • Caroon, J. M., & Clark, R. D. (1987). Synthesis of aryloxypropanolamines and arylethanolamines.
  • Jin, X., et al. (2011). 1,4-Bis(3-chloropropoxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. [Link]

  • Bourdin, F., et al. (1981). Process for the etherification of phenols.
  • Son, C. D., et al. (2005). Affinity Purification and Characterization of a G-Protein Coupled Receptor, Saccharomyces cerevisiae Ste2p. Protein and peptide letters, 12(5), 425-430. [Link]

  • Sivertsen, B., et al. (2021). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 12, 798488. [Link]

  • Du, Y., et al. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 10(12), 3548-3555. [Link]

  • Leclerc, G., et al. (1988). Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. Journal of medicinal chemistry, 31(1), 169-177. [Link]

  • Christopher, J. A., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS medicinal chemistry letters, 2(7), 513-517. [Link]

  • Hübner, H., et al. (2016). Synthesis and pharmacological evaluation of ropinirole-based monovalent and homobivalent ligands for the dopamine D2 receptor. MedChemComm, 7(6), 1172-1179. [Link]

  • NIST. (n.d.). Benzene, (3-chloropropyl)-. Retrieved from [Link]

  • EPA. (n.d.). (3-Chloropropoxy)benzene - Hazard Genotoxicity. Retrieved from [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2012). Discovery of new GPCR ligands to illuminate new biology. Nature, 492(7427), 45-50. [Link]

  • Coudrat, T., et al. (2017). Discovery of GPCR ligands for probing signal transduction pathways. Expert opinion on drug discovery, 12(10), 1029-1042. [Link]

  • Ruiu, S., et al. (2022). Design, synthesis and biological evaluation of novel orthosteric-allosteric ligands of the cannabinoid receptor type 2 (CB2R). Frontiers in Chemistry, 10, 986636. [Link]

  • Manglik, A., & Kruse, A. C. (2017). How ligands illuminate GPCR molecular pharmacology. Trends in pharmacological sciences, 38(10), 874-886. [Link]

  • Červený, L., & Krejčík, S. (1986). Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Adams, R., & Marvel, C. S. (1921). p-BROMOPHENOL. Organic Syntheses, 1, 39. [Link]

  • Yusubov, M. S., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & biomolecular chemistry, 16(20), 3749-3756. [Link]

  • Congreve, M., et al. (2011). Lead discovery for targeting G protein-coupled receptors. British journal of pharmacology, 164(4), 1189-1202. [Link]

  • Roth, B. L., Irwin, J. J., & Shoichet, B. K. (2013). Discovery of new GPCR ligands to illuminate new biology. eScholarship, University of California. [Link]

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Troubleshooting & Optimization

Minimizing elimination side products in 3-chloropropyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Elimination Side Products in 3-Chloropropyl Ether Synthesis Reference ID: TSC-PROTO-2026-CPE Status: Active Guide

Mission Statement & Core Directive

Welcome to the Technical Support Center. This guide addresses the specific challenges of synthesizing 3-chloropropyl ethers via Williamson ether synthesis. The primary technical hurdle in this reaction is the competition between nucleophilic substitution (


) and 

-elimination (

).

Our objective is to maximize the yield of the target ether (C) while suppressing the formation of allyl side products (D) and preventing double-alkylation (E) .

The Reaction Landscape:



Diagnostic Logic Map

Before altering your protocol, use this logic map to diagnose your specific impurity profile.

DiagnosticMap Start Analyze Crude LC-MS/GC-MS Impurity_Allyl Impurity: Allyl Ether (M-36/38 peak visible) Start->Impurity_Allyl Dehydrohalogenation Impurity_Dimer Impurity: Bis-ether (Dimer) (Ar-O-(CH2)3-O-Ar) Start->Impurity_Dimer Double Substitution Impurity_SM Issue: Low Conversion (SM Remaining) Start->Impurity_SM Kinetic Stall Action_Base Action: Switch to Weaker Base (e.g., K2CO3 instead of NaH) Impurity_Allyl->Action_Base Basicity too high Action_Temp Action: Lower Temperature (< 60°C) Impurity_Allyl->Action_Temp E2 favored by heat Action_Stoich Action: Increase Electrophile Equiv. (> 3.0 eq) Impurity_Dimer->Action_Stoich Statistically favored Action_Catalyst Action: Add KI or PTC (Finkelstein/TBAB) Impurity_SM->Action_Catalyst Enhance Nucleophilicity

Figure 1: Diagnostic decision tree for identifying and resolving specific side-product formation in ether synthesis.

Critical Parameters & Mechanistic Insight

To minimize elimination, you must understand the "Ambident Electrophile" nature of your reagent.

The Reagent: 1-Bromo-3-chloropropane

We recommend using 1-bromo-3-chloropropane rather than 1,3-dichloropropane.

  • Why? Bromide is a superior leaving group (

    
     vs Cl). This allows the reaction to proceed at lower temperatures where elimination is less favorable. The chloride end remains intact for downstream chemistry.
    
The Enemy: E2 Elimination

Elimination is driven by:

  • Base Strength: Strong bases (NaH, KOtBu) increase the basicity of the medium, promoting proton abstraction (

    
    -elimination) over nucleophilic attack.
    
  • Temperature: Elimination has a higher activation energy (

    
    ) than substitution. High heat exponentially favors the formation of allyl chloride (which then reacts to form allyl ether).
    

Pathway Visualization:

ReactionPathways Reactants Phenol + Br-(CH2)3-Cl Transition_SN2 TS: SN2 Attack (Lower Ea) Reactants->Transition_SN2 Mild Base / PTC Transition_E2 TS: E2 Elimination (Higher Ea) Reactants->Transition_E2 Strong Base / High T Product Target: 3-Chloropropyl Ether (Kinetic Product at Low T) Transition_SN2->Product Side_Allyl Side Product: Allyl Chloride (Thermodynamic/Base Driven) Transition_E2->Side_Allyl Side_AllylEther Impurity: Allyl Ether Side_Allyl->Side_AllylEther + Phenol

Figure 2: Competing kinetic pathways. Controlling temperature and base strength steers the reaction toward the upper SN2 path.

Troubleshooting Scenarios (FAQ)

Q1: I am seeing a significant impurity at M-36 (or M-38) in my LC-MS. What is it? A: This is the Allyl Ether derivative.

  • Cause: Your reaction conditions are promoting dehydrohalogenation. You have likely converted your reagent (1-bromo-3-chloropropane) into allyl chloride (

    
    ) in situ, which then reacted with your phenol.
    
  • Fix: Switch from a hydride base (NaH) to a carbonate base (

    
     or 
    
    
    
    ). Reduce reaction temperature by 10-20°C.

Q2: I am getting a mixture of my product and a "dimer" (Bis-ether). How do I stop this? A: The dimer forms when the product (3-chloropropyl ether) acts as an electrophile for a second molecule of phenol.

  • Fix: Increase the stoichiometry of 1-bromo-3-chloropropane to 3.0 - 4.0 equivalents . This ensures the phenol is statistically more likely to encounter the alkyl halide than the product. The excess halide can be removed via distillation or vacuum due to its lower boiling point.

Q3: The reaction is too slow with Potassium Carbonate (


). Can I heat it up? 
A:  Heating risks elimination. Instead, use Finkelstein conditions  or Phase Transfer Catalysis .
  • Fix: Add 10 mol% Potassium Iodide (KI). This converts the alkyl chloride/bromide to a more reactive alkyl iodide in situ. Alternatively, use the PTC protocol below.

Optimized Protocol: Phase Transfer Catalysis (PTC)

This is the industry-standard method for minimizing elimination side products [1]. It uses a biphasic system to control the concentration of active nucleophile.

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Electrophile: 1-Bromo-3-chloropropane (3.0 eq)

  • Solvent: Toluene (10V)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or 30% NaOH (aq)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)

Step-by-Step Methodology:

  • Charge: To a reaction vessel equipped with a reflux condenser, add the Phenol, Toluene, and 1-Bromo-3-chloropropane.

  • Catalyst: Add TBAB (5 mol%). Note: TBAB acts as a shuttle, bringing the phenoxide anion into the organic phase in low concentrations, preventing "runaway" basicity.

  • Base Addition: Add

    
     (solid) or NaOH (aq).
    
  • Temperature Control: Heat to 60°C . Do not exceed 80°C.

    • Checkpoint: Monitor by TLC/HPLC at 2 hours.

  • Workup: Cool to room temperature. Add water to dissolve salts. Separate the organic (Toluene) layer. Wash with dilute NaOH (to remove unreacted phenol) and then Brine.

  • Purification: Concentrate the organic layer. The excess 1-bromo-3-chloropropane (b.p. ~143°C) can be removed by vacuum distillation, leaving the pure ether.

Data Comparison: Base Selection
Base SystemReaction TempTimeYield (Target)Elimination ImpurityDimer Impurity
NaH / DMF 0°C

RT
2 h75%High (10-15%) Low

/ Acetone
Reflux (56°C)12 h82%Low (< 2%)Moderate
NaOH / Toluene (PTC) 60°C4 h94% Trace (< 0.5%) Low
References
  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
  • BenchChem. (2025).[1] "Preventing elimination side reactions in Williamson synthesis".

  • Rowe, J. (2020). "3-Chloropropyl and 4-Chlorobutyl Phenyl Ethers as Sources of 1,3-Dilithiopropane". The Journal of Organic Chemistry. [2]

Sources

Technical Support Center: Optimizing Yield for 1-Bromo-3-(3-chloropropoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely synthesizing 1-Bromo-3-(3-chloropropoxy)benzene (CAS: 57419-59-7) as a key intermediate for piperazine-based antipsychotics (e.g., Aripiprazole derivatives) or similar pharmacophores.[1]

This reaction is a classic Williamson Ether Synthesis , but it presents a specific "trap" that ruins yields: Bis-alkylation (Dimerization) .[1] Because your electrophile (1-bromo-3-chloropropane) is bifunctional, the product you form contains a reactive alkyl chloride that can react with a second molecule of phenol, forming a "dumb-bell" dimer.[1]

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic controls required to maximize mono-alkylation and suppress elimination side reactions.

Visualizing the Challenge

Before adjusting your protocol, understand the competing pathways occurring in your flask.

ReactionPathways Phenol 3-Bromophenol (Nucleophile) Product TARGET PRODUCT This compound (Contains reactive Cl) Phenol->Product Primary SN2 (Fast) Dimer IMPURITY: Dimer Bis(3-bromophenoxy)propane Phenol->Dimer Dihalide 1-Bromo-3-chloropropane (Electrophile) Dihalide->Product Allyl IMPURITY: Allyl Chloride (via Elimination) Dihalide->Allyl E2 Elimination (High Temp/Strong Base) Base Base (K2CO3) Base->Product Product->Dimer Secondary SN2 (If Phenol excess)

Figure 1: Reaction network showing the Target Product as an intermediate that can further react to form the Dimer impurity.

Module 1: Stoichiometry & Concentration (The Foundation)[2]

Q: I am using a 1:1 molar ratio of phenol to alkyl halide. Why is my yield stuck at 50-60% with heavy impurities?

A: A 1:1 ratio is statistically guaranteed to produce significant amounts of dimer.[1] As the reaction proceeds, the concentration of your desired product increases. Since the product contains a leaving group (Cl), it competes with the starting alkyl halide for the remaining phenoxide ions.

  • The Fix: You must use High Dilution of Phenoxide relative to the Alkyl Halide.[1]

  • Protocol Adjustment: Increase 1-bromo-3-chloropropane to 2.5 – 3.0 equivalents .

  • Mechanism: By flooding the system with the dihalide, you statistically ensure that any phenoxide ion is far more likely to encounter a fresh 1-bromo-3-chloropropane molecule than a product molecule.[1]

Q: Won't wasting that much alkyl halide be expensive? A: Not compared to the cost of purifying a dimer-contaminated mixture.[1] 1-Bromo-3-chloropropane is relatively cheap and volatile (bp 143°C).[1] The excess can be recovered via vacuum distillation during workup.[1]

Module 2: Base Selection & Side Reactions

Q: I see allyl chloride derivatives in my NMR. Is my base too strong?

A: Likely, yes. 1-Bromo-3-chloropropane is prone to E2 elimination to form allyl chloride/bromide, especially with strong bases (NaOH, KOH, NaH) or high temperatures.[1]

  • The Fix: Switch to Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .[1]

  • Why: Carbonates are weaker bases that are sufficient to deprotonate the phenol (pKa ~10) but less likely to deprotonate the alkyl halide (which leads to elimination).

  • Solvent Synergy: Use Acetone or Acetonitrile .[1] These polar aprotic solvents solvate the cation (K+), leaving the phenoxide "naked" and reactive, allowing the reaction to proceed at lower temperatures (reflux ~56-82°C) where elimination is slower.

Q: Should I add Potassium Iodide (KI) to speed it up (Finkelstein conditions)?

A: NO. While KI usually accelerates alkylation by converting R-Cl to R-I, in this specific case, it is risky.

  • Selectivity: You want the phenol to attack the Bromine end (leaving group ability: Br > Cl).[1] 1-Bromo-3-chloropropane naturally directs this.[1]

  • Product Integrity: If you add KI, you risk converting the chloride on your final product into an iodide. The target molecule is usually the chloropropoxy derivative.[1] An iodo-impurity will change the reactivity in subsequent steps (e.g., if you plan to substitute the Cl with an amine later, the I will react too fast or decompose).

Module 3: Experimental Protocol (Optimized)

This protocol is designed to minimize dimerization and elimination.[1]

Reagents
ComponentEquivalentsRole
3-Bromophenol 1.0 eqLimiting Reagent
1-Bromo-3-chloropropane 3.0 eq Electrophile (Excess)
K₂CO₃ (Anhydrous) 2.0 eqBase
Acetone (Dry) 0.2 M (5 mL/mmol)Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.[1]

  • Dissolution: Add 3-Bromophenol (1.0 eq) and Acetone . Stir until dissolved.

  • Base Addition: Add K₂CO₃ (2.0 eq).[1] The mixture may turn slightly colored (phenoxide formation).[1] Stir at room temperature for 15 minutes.

  • Electrophile Addition: Add 1-Bromo-3-chloropropane (3.0 eq) in one portion.

    • Note: Adding it all at once helps maintain the high concentration of electrophile relative to phenoxide.[1]

  • Reflux: Heat the mixture to a gentle reflux (~60°C bath temperature).

  • Monitoring: Monitor by TLC or HPLC.

    • Endpoint: Disappearance of 3-Bromophenol.[1]

    • Time: Typically 6–12 hours.[1]

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃). Rinse the filter cake with acetone.[1]

    • Concentrate the filtrate under reduced pressure to remove the acetone.[1]

  • Purification (Critical):

    • You now have a mixture of Product + Excess 1-Bromo-3-chloropropane.[1][5]

    • High Vacuum Distillation: Distill off the excess 1-bromo-3-chloropropane (bp ~40-50°C at high vacuum).

    • The residue is your crude product.[1] If high purity is needed, recrystallize (if solid) or perform flash chromatography (Hexanes/EtOAc).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<50%) + Thick Oil/Solid Dimerization (Bis-alkylation).[1]Increase 1-bromo-3-chloropropane to 3.0 eq . Do not add phenol dropwise; keep halide in excess.[1]
Olefinic protons in NMR (5.0-6.0 ppm) Elimination (Allyl formation).Temperature too high or base too strong.[1] Switch from DMF/NaOH to Acetone/K₂CO₃ . Lower temp.
Reaction Stalls Wet Solvent. Water poisons the nucleophile (solvation shell).[1] Use dry acetone and anhydrous K₂CO₃.[1]
Product contains Iodine KI usage. Do not use KI/NaI catalyst. The Br leaving group is sufficient.[1]

Decision Tree for Optimization

Troubleshooting Start Start: Low Yield? CheckImpurity Identify Major Impurity (TLC/NMR) Start->CheckImpurity Dimer Impurity: Dimer (High MW spot) CheckImpurity->Dimer High Rf spot absent, Low Rf smear present Allyl Impurity: Allyl species (Vinyl protons) CheckImpurity->Allyl New olefin peaks Stall Starting Material Remains CheckImpurity->Stall No reaction ActionDimer Increase Alkyl Halide to 3.0 equiv Dimer->ActionDimer ActionAllyl Switch Base to K2CO3 Lower Temp Allyl->ActionAllyl ActionStall Check Solvent Dryness Switch to Acetonitrile Stall->ActionStall

Figure 2: Diagnostic flowchart for identifying and resolving yield issues.

References

  • Williamson Ether Synthesis Optimization

    • BenchChem.[1][2] "General Protocol for Williamson Ether Synthesis."[1] Accessed Feb 2026.[1] Link

  • 1-Bromo-3-chloropropane Properties & Reactivity

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 8006, 1-Bromo-3-chloropropane."[1][6] PubChem.[1][6][7] Link

  • Phenol Alkylation Selectivity

    • Duan, H.[8] "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons."[1] Academic Journal of Materials & Chemistry.[1]Link

  • Prevention of Dimerization in Dihalide Alkylation

    • Halpern, M. "PTC N-Alkylation Using 1-Bromo-3-Chloro Propane." Phase Transfer Catalysis Communications. (Analogous mechanistic insight for dihalide selectivity). Link

Sources

Troubleshooting low conversion in SN2 reactions of chloropropyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SN2-CPE-OPT-001 Subject: Troubleshooting Low Conversion in Nucleophilic Substitution of 3-Chloropropyl Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Start Here

User Query: "My reaction of 3-chloropropyl methyl ether with a nucleophile is stuck at <40% conversion after 24 hours. What is wrong?"

Scientist's Assessment: The chloropropyl ether motif presents a classic "deceptive" substrate. While primary alkyl chlorides (


) appear sterically accessible, chloride is a mediocre leaving group compared to bromide or iodide. Furthermore, the ether oxygen, being three carbons away (

-position), does not provide significant anchimeric assistance (neighboring group participation), leaving the reaction purely dependent on the nucleophile's strength and the leaving group's lability.
Troubleshooting Logic Tree

Use this flowchart to identify the bottleneck in your specific system.

TroubleshootingLogic start START: Low Conversion check_nu Is the Nucleophile Soluble in the Solvent? start->check_nu check_lg Are you using a Catalyst? check_nu->check_lg Yes sol_issue ISSUE: Phase Transfer Required check_nu->sol_issue No (Precipitate visible) check_temp Is Temperature > 60°C? check_lg->check_temp Yes lg_issue ISSUE: Leaving Group Too Stable (Cl-) check_lg->lg_issue No solution_fink SOLUTION: Add NaI (Finkelstein) check_temp->solution_fink Yes (Still slow) solution_heat SOLUTION: Switch Solvent (Acetone -> DMF/DMSO) check_temp->solution_heat No solution_ptc SOLUTION: Add TBAB or 18-Crown-6 sol_issue->solution_ptc lg_issue->solution_fink temp_issue ISSUE: Kinetic Barrier (Activation Energy) temp_issue->solution_heat

Figure 1: Diagnostic logic flow for identifying reaction bottlenecks in alkyl chloride substitutions.

The "Activation" Fix: The Finkelstein Modification

The Problem: The C-Cl bond is relatively strong (


81 kcal/mol) compared to C-Br (

68 kcal/mol) or C-I (

53 kcal/mol). A standard nucleophile often struggles to displace the chloride directly.

The Solution: In-situ conversion of the unreactive alkyl chloride to a highly reactive alkyl iodide using Sodium Iodide (NaI). This is known as the Finkelstein reaction .[1][2][3][4]

Why It Works (Mechanistic Insight)

Iodide (


) acts as a "super-nucleophile" catalyst. It displaces the chloride to form an intermediate alkyl iodide.[1][4] Because iodide is also an excellent leaving group (weak base), the final nucleophile (

) can easily displace it.

The Catalytic Cycle:

  • 
     (Slow step becomes fast due to high nucleophilicity of 
    
    
    
    )
  • 
     (Fast substitution of labile 
    
    
    
    )
  • 
     recycles to activate another molecule.
    

FinkelsteinCycle sub Substrate R-Cl inter Intermediate R-I sub->inter Step 1: Activation (via I- attack) prod Product R-Nu inter->prod Step 2: Substitution (via Nu- attack) nai NaI (Catalyst) nu Nucleophile (Nu-)

Figure 2: The Catalytic Finkelstein Cycle. The iodide acts as a shuttle, lowering the activation energy for the final substitution.

Protocol: Finkelstein-Assisted Substitution

Scope: For converting 3-chloropropyl ethers using weak nucleophiles (e.g., carboxylates, phenoxides).

  • Solvent Selection: Use Butanone (MEK) or DMF .

    • Why? Acetone (standard Finkelstein solvent) boils at 56°C, which may be too low for the second step. MEK boils at 80°C, allowing higher thermal energy while still precipitating NaCl (driving the equilibrium).

  • Reagents:

    • Substrate: 1.0 equiv

    • Nucleophile: 1.2 – 1.5 equiv

    • Sodium Iodide (NaI): 0.1 – 0.2 equiv (Catalytic) or 1.0 equiv (Stoichiometric if reaction is stubborn).

  • Procedure:

    • Dissolve substrate and NaI in solvent. Stir at 60°C for 1 hour (Activation Phase).

    • Add the Nucleophile.[5]

    • Raise temperature to 80°C (if MEK/DMF) and monitor by GC/TLC.

    • Endpoint: Look for the disappearance of the intermediate R-I spot/peak.

The "Solubility" Fix: Solvent & Phase Transfer

The Problem:


 reactions require a polar aprotic solvent to dissolve the organic ether and the ionic nucleophile. If you use a non-polar solvent (Toluene, DCM), the nucleophile stays solid and unreactive. If you use a protic solvent (Ethanol, Water), the solvent "cages" the nucleophile via hydrogen bonding, killing its reactivity [1].[6]
Solvent Efficiency Table (Relative Rates)

Data normalized to Methanol (


) for a standard 

reaction (

).
Solvent ClassSolventRelative Rate (

)
Why?
Protic (Avoid) Methanol1H-bonds cage the anion, reducing energy.
Protic (Avoid) Water< 0.1Strongest solvation of nucleophile.
Polar Aprotic DMSO~1,000,000Solvates cation (

), leaves anion "naked" and reactive [2].
Polar Aprotic DMF~800,000Excellent balance of solubility and reactivity.
Polar Aprotic Acetonitrile~5,000Good, but less powerful than DMF/DMSO.
Phase Transfer Catalysis (PTC)

If you must use a non-polar solvent (e.g., for ease of workup) or if your nucleophile is in an aqueous phase:

  • Reagent: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1-5 mol%).

  • Mechanism: The quaternary ammonium cation (

    
    ) forms a lipophilic ion pair with the nucleophile (
    
    
    
    ), dragging it into the organic phase where the chloropropyl ether resides.
  • Reference: Starks' extraction mechanism establishes the utility of PTC for alkyl halide substitutions [3].

FAQ: Common Pitfalls & Side Reactions

Q: I see a new peak with a slightly lower retention time than my product. What is it? A: It is likely the Allyl Ether resulting from E2 elimination.

  • Cause: Your nucleophile is acting as a base (e.g., alkoxides like Ethoxide/t-Butoxide).

  • Fix: Lower the basicity.[5] If you need an ether linkage, use the Williamson Ether synthesis with a weaker base or ensure the temperature is kept moderate (<60°C). Note that primary halides (like 3-chloropropyl) are resistant to E2 unless the base is bulky (t-BuOK) [4].

Q: Can I use Ethanol as a solvent? A: No. Ethanol is a protic solvent. It will hydrogen-bond to your nucleophile, reducing its reaction rate by orders of magnitude (see Solvent Table). It may also compete as a nucleophile (solvolysis), converting your chloride to an ethyl ether byproduct (


).

Q: My reaction turns dark brown/purple. A: This indicates Iodine (


) formation.
  • Cause: Oxidation of iodide ions by air or light over long reaction times.

  • Impact: Usually harmless to the main reaction but can complicate workup.

  • Fix: Add a pinch of Sodium Thiosulfate during workup to reduce

    
     back to colorless iodide.
    

References

  • Solvent Effects in Organic Chemistry : Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • The Effect of Solvent on SN2 Reactions : Master Organic Chemistry. (2012).[7][8] Deciding SN1/SN2/E1/E2 - The Solvent. Link

  • Phase Transfer Catalysis : Starks, C. M. (1971). Phase-transfer catalysis.[9][10][11][12][13] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link

  • Elimination vs Substitution : LibreTexts Chemistry. (2024).[12][14] Elimination Reactions of Alkyl Halides. Link

  • Finkelstein Reaction : Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. Link

Sources

Technical Support Center: Solvent Effects on the Reactivity of Aryl 3-Chloropropyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of chromanes and related structures from aryl 3-chloropropyl ethers. The focus is on the critical role of solvent selection in controlling reaction pathways and maximizing yield.

Section 1: Fundamental Principles & Frequently Asked Questions (FAQs)

This section addresses the core chemical principles governing the reactivity of aryl 3-chloropropyl ethers. Understanding these fundamentals is the first step in effective troubleshooting.

Q1: What is the primary reaction of an aryl 3-chloropropyl ether under basic conditions?

The primary and most desired reaction is an intramolecular nucleophilic substitution (Sₙ2) to form a six-membered heterocyclic ring, specifically a chromane.[1] This process is a classic example of the Williamson ether synthesis, but occurring within a single molecule. The reaction requires a base to deprotonate the phenolic hydroxyl group (if not already an aryloxide), creating a potent nucleophile that attacks the carbon atom bearing the chlorine, displacing the chloride leaving group.

Q2: Why is solvent selection so critical for this intramolecular cyclization?

Solvent selection is arguably the most critical parameter outside of substrate structure. The solvent directly influences the reaction rate and can determine whether the desired Sₙ2 cyclization occurs or if the reaction is diverted towards undesirable side-products.[2] The primary functions of the solvent in this context are:

  • Solubilizing Reactants: The solvent must dissolve the aryloxide salt to allow the reaction to proceed.

  • Mediating Nucleophilicity: The solvent's interaction with the aryloxide nucleophile dramatically affects its reactivity.

  • Influencing Competing Pathways: The solvent can stabilize or destabilize the transition states of competing reactions, such as E2 elimination.[3]

Q3: What are polar aprotic solvents, and why are they recommended for this reaction?

Polar aprotic solvents are molecules that possess a significant dipole moment but lack acidic protons (i.e., they do not have O-H or N-H bonds).[4] Common examples include N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (MeCN) .

These solvents are highly recommended because they enhance the rate of Sₙ2 reactions.[5][6] They achieve this by effectively solvating the cation (e.g., Na⁺, K⁺) of the aryloxide salt while leaving the aryloxide anion relatively "naked" and unsolvated.[7][8] This lack of solvation around the nucleophile makes it more reactive and available to attack the electrophilic carbon, accelerating the desired cyclization.[9]

Q4: What are polar protic solvents, and why should they generally be avoided?

Polar protic solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[4] Common examples include water (H₂O), methanol (MeOH), and ethanol (EtOH).

These solvents should generally be avoided for this intramolecular Williamson ether synthesis. They drastically slow down Sₙ2 reactions because they form a "cage" of hydrogen bonds around the anionic aryloxide nucleophile.[7][10] This solvation shell stabilizes the nucleophile, increases its effective steric bulk, and lowers its energy, making it less reactive and less likely to participate in the Sₙ2 attack.[11][12] Furthermore, protic solvents can favor the competing E2 elimination pathway over substitution.[7]

Section 2: Troubleshooting Guide for Chromane Synthesis

This section is designed to help you diagnose and solve specific problems encountered during the experiment.

Issue 1: My reaction is extremely slow or shows no conversion to the chromane product.

This is a common issue often related to the nucleophile's reactivity.

  • Possible Cause A: Inappropriate Solvent Choice. You may be using a polar protic solvent (like ethanol or methanol) or a nonpolar solvent. As detailed above, protic solvents "cage" and deactivate the nucleophile through hydrogen bonding, severely reducing the reaction rate.[9] Nonpolar solvents will likely fail to dissolve the aryloxide salt.

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent such as DMF or DMSO. The reaction rate can be several hundred times faster in a polar aprotic solvent compared to a protic one.[9]

  • Possible Cause B: Water in the Reaction. The presence of even small amounts of water can be detrimental. Water is a protic solvent that will solvate your nucleophile. More importantly, it can quench the strong base (like NaH) used to form the aryloxide, preventing the formation of the active nucleophile in the first place.

    • Solution: Ensure all glassware is thoroughly dried (flame- or oven-dried). Use anhydrous grade solvents. If using a solid base like sodium hydride (NaH), ensure it has been properly stored and has not been deactivated by atmospheric moisture.[13]

  • Possible Cause C: Insufficient Temperature. While high temperatures can promote side reactions, the reaction still requires sufficient thermal energy to overcome the activation barrier.

    • Solution: A typical temperature range for Williamson ether synthesis is 50-100 °C.[2] If the reaction is clean but slow at a lower temperature, a modest increase may be beneficial. Monitor the reaction by TLC to find the optimal balance.[13]

Issue 2: My yield is low, and I'm observing a significant amount of an alkene byproduct.

This indicates that the E2 elimination reaction is outcompeting your desired Sₙ2 cyclization.

  • Causality: The aryloxide is not only a nucleophile but also a base. It can either attack the carbon bearing the chlorine (Sₙ2) or abstract a proton from the adjacent carbon (E2), leading to the formation of a double bond.[14] This competition is heavily influenced by reaction conditions.

  • Solutions to Favor Sₙ2 over E2:

FactorTo Favor Sₙ2 (Desired Cyclization)To Favor E2 (Undesired Elimination)Rationale
Solvent Polar Aprotic (DMF, DMSO) Polar Protic (Ethanol, Water)Polar aprotic solvents enhance nucleophilicity for the Sₙ2 pathway.[3][6]
Base Use a strong, non-hindered base like NaH or KH to form the aryloxide.[3]Use of a strong, sterically hindered base like potassium tert-butoxide (t-BuOK).Bulky bases are sterically hindered from acting as nucleophiles and preferentially act as bases, favoring E2.[3]
Temperature Use the lowest temperature that allows for a reasonable reaction rate (typically 50-100 °C).[3]High temperatures.Elimination reactions have a higher activation energy and are more favored by higher temperatures.
Substrate The substrate is a primary alkyl chloride, which is ideal for Sₙ2.N/A (Substrate is fixed)Primary halides strongly favor Sₙ2 over E2. If elimination is still an issue, other factors are at play.[2]
Issue 3: I'm getting a high molecular weight, insoluble material (polymer).

This occurs when the aryloxide from one molecule reacts with the chloropropyl group of another molecule (intermolecular reaction) instead of reacting with the chloropropyl group on the same molecule (intramolecular reaction).

  • Causality: Intramolecular reactions are kinetically favored, but only if the two ends of the molecule can easily find each other. At high concentrations, the probability of one molecule colliding with another increases, leading to intermolecular polymerization.

  • Solution: High-Dilution Conditions. To strongly favor the desired intramolecular cyclization, the reaction must be run at a very low concentration (typically 0.01 M to 0.001 M).[13] This is achieved by slowly adding a solution of the reactant to a larger volume of solvent over several hours. This ensures that the concentration of the reactant in the flask remains extremely low at any given moment.

Issue 4: I'm observing an unexpected isomer, potentially from C-alkylation.

This is a known, albeit less common, side reaction where the aryloxide acts as an ambident nucleophile.

  • Causality: The negative charge of the aryloxide is delocalized across the oxygen atom and the aromatic ring. While attack from the oxygen (O-alkylation) is generally favored to produce the ether (chromane), attack from one of the activated carbon atoms of the ring (C-alkylation) can also occur.[2][6]

  • Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Studies have shown that in some cases, polar aprotic solvents like DMF and DMSO favor the desired O-alkylation, whereas certain protic solvents may increase the amount of C-alkylation byproduct. Therefore, adhering to the recommended polar aprotic solvents for the Sₙ2 reaction also helps mitigate this potential side reaction.

Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Chromane Synthesis via Intramolecular Cyclization

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation: Thoroughly dry all glassware (e.g., a three-neck round-bottom flask, condenser, dropping funnel) in an oven at >120 °C for several hours or by flame-drying under vacuum. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Setup: To the reaction flask, add a strong, non-hindered base (e.g., 1.2 equivalents of Sodium Hydride, 60% dispersion in mineral oil) and anhydrous polar aprotic solvent (e.g., DMF, to achieve a final concentration of ~0.01 M).

  • Reactant Addition (High Dilution): Dissolve the aryl 3-chloropropyl ether substrate (1.0 equivalent) in additional anhydrous DMF in the dropping funnel.

  • Reaction Execution: While stirring the base suspension vigorously, add the substrate solution from the dropping funnel dropwise over a period of 4-8 hours. A syringe pump can provide better control for very slow additions.

  • Heating & Monitoring: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Influence of Solvent Polarity on Sₙ2 Reaction Rates

While specific kinetic data for every aryl 3-chloropropyl ether is substrate-dependent, the general trend for Sₙ2 reactions is well-established. The dielectric constant (ε) is a rough measure of a solvent's polarity.[8][9]

SolventTypeDielectric Constant (ε) at 20°CRelative Rate of a Typical Sₙ2 ReactionRationale
DMF Polar Aprotic37Very Fast Poorly solvates the anion, leading to a highly reactive "naked" nucleophile.[7]
DMSO Polar Aprotic47Very Fast Similar to DMF, effectively solvates the cation but not the anion.[8]
Acetonitrile Polar Aprotic38Fast A common and effective polar aprotic solvent for Sₙ2 reactions.[2]
Acetone Polar Aprotic21Moderate to FastLess polar than DMF/DMSO but still significantly faster than protic solvents.[9]
Ethanol Polar Protic25SlowSolvates and deactivates the nucleophile via strong hydrogen bonds.[10]
Methanol Polar Protic33Very SlowStrong hydrogen bonding severely hinders nucleophilicity.[9]
Water Polar Protic80Extremely Slow The strongest hydrogen-bond donor, leading to maximum deactivation of the nucleophile.
Toluene Apolar2.4NegligibleReactants (aryloxide salt) are generally insoluble.
Section 4: Visualizing the Chemistry
Diagram 1: Core Reaction Pathway

G cluster_0 Reaction Pathway A Aryl 3-Chloropropyl Ether B Aryloxide Anion (Nucleophile) A->B + Base - H⁺ C Transition State B->C Intramolecular Sₙ2 Attack D Chromane Product C->D - Cl⁻

Caption: Intramolecular Sₙ2 cyclization of aryl 3-chloropropyl ether.

Diagram 2: The Critical Choice: Sₙ2 vs. E2

G cluster_sn2 Sₙ2 Pathway (Favored) cluster_e2 E2 Pathway (Disfavored) Start Aryloxide Intermediate SN2_Node Nucleophilic Attack on C-Cl Carbon Start->SN2_Node Polar Aprotic Solvent Low Temperature E2_Node Proton Abstraction from adjacent C-H Start->E2_Node Polar Protic Solvent High Temperature Bulky Base Chromane Chromane Product SN2_Node->Chromane Alkene Alkene Byproduct E2_Node->Alkene

Caption: Competing Sₙ2 (cyclization) and E2 (elimination) pathways.

Diagram 3: Solvent Effect on Nucleophile Reactivity

G cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) protic_nuc EtOH Aryloxide⁻ EtOH EtOH Solvation 'Cage' via H-Bonding EtOH protic_result Deactivated Nucleophile (Slow Sₙ2 Reaction) aprotic_nuc Na⁺ (Solvated) Aryloxide⁻ Na⁺ (Solvated) 'Naked' Nucleophile aprotic_result Highly Reactive Nucleophile (Fast Sₙ2 Reaction)

Caption: Solvation differences between protic and aprotic solvents.

References
  • Benchchem. Preventing elimination side reactions in Williamson synthesis.

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.

  • Wikipedia. Williamson ether synthesis.

  • Chemistry LibreTexts. 8.2: Factors That Affect Sₙ2 Reactions.

  • University of Calgary. Chapter 8 Notes: Solvents.

  • Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

  • The Organic Chemistry Tutor. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

  • J&K Scientific LLC. Williamson Ether Synthesis.

  • Benchchem. troubleshooting low yield in Williamson ether synthesis of crown ethers.

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.

  • ChemTalk. Williamson Ether Synthesis.

  • Learning Simply. Solvent Effects on Sn2 Reactions.

  • St. Paul's C. M. College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions.

  • Quora. Why does a polar solvent disfavour an SN2 reaction?

  • Chemistry Steps. Williamson Ether Synthesis.

Sources

Validation & Comparative

Diagnostic Isotopic Signatures: A Comparative Guide to Br and Cl in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "A+2" Signature in Drug Discovery

In small molecule drug discovery, halogenation is a strategic tool used to block metabolic soft spots, modulate lipophilicity (


), and enhance potency. However, identifying these halogenated metabolites in complex biological matrices (plasma, urine, microsomes) requires more than just accurate mass; it requires pattern recognition.

Unlike Carbon, Hydrogen, or Nitrogen ("A" elements), Chlorine and Bromine are "A+2" elements. They possess heavy isotopes two mass units apart with significant natural abundance.[1] This guide moves beyond basic textbook ratios to provide a rigorous, comparative analysis of Br and Cl isotopic signatures, offering a self-validating workflow for their identification in high-throughput mass spectrometry.

Fundamental Physics: The Isotopic Baseline

To interpret mass spectra accurately, one must understand the source of the signals. The distinct patterns of Cl and Br arise from their specific nucleosynthesis stability, resulting in fixed terrestrial abundances.

Table 1: IUPAC Isotopic Abundances and Exact Masses
ElementIsotopeNominal MassExact Mass (Da)Abundance (%)Ratio (Light:Heavy)Mass Defect (

)
Chlorine

3534.9688575.76%~3:1 -31.15 mDa

3736.9659024.24%-34.10 mDa
Bromine

7978.9183350.69%~1:1 -81.67 mDa

8180.9162949.31%-83.71 mDa

Note: Abundances are based on representative terrestrial compositions (IUPAC).

Visualization: The Isotopic Fingerprint

The following diagram illustrates the fundamental intensity differences between a single Chlorine and a single Bromine atom.

IsotopePatterns cluster_Cl Chlorine Pattern (3:1) cluster_Br Bromine Pattern (1:1) Cl35 35Cl (100%) Cl37 37Cl (32%) Cl35->Cl37 +1.997 Da Br79 79Br (100%) Br81 81Br (97.3%) Br79->Br81 +1.998 Da

Figure 1: Relative peak intensities for single-halogen substitutions. Note the distinct 3:1 ratio for Cl versus the near-equimolar 1:1 ratio for Br.[1][2][3]

Comparative Analysis: Complex Multiplets

In medicinal chemistry, di-halogenated compounds (e.g., dichlorophenyl derivatives) are common. The isotopic pattern follows a binomial expansion


. Understanding these multiplets is critical for distinguishing metabolites (e.g., a dechlorinated metabolite vs. a parent compound).
Table 2: Multiplet Intensity Ratios (Normalized to Base Peak)
Halogen CountPattern LogicM (Relative Int.)[1][4]M+2 (Relative Int.)M+4 (Relative Int.)M+6 (Relative Int.)[4]


100%32.5%--


100%65%10.5%-


100%97%32%3.5%


100%97.3%--


51%100%49%-


76% (M)100% (M+2)24% (M+4)-

Expert Insight:

  • The

    
     Trap:  Notice that for 
    
    
    
    , the base peak is actually the M+2 ion (the
    
    
    combination). If you trigger your MS/MS on the lowest mass peak (M), you are only sampling ~50% of the ion population.
  • The

    
     Hybrid:  This creates a unique "staircase" up to M+2 and a sharp drop to M+4. This is diagnostic for salt formations (e.g., HCl salts of brominated drugs) or mixed halogen metabolic substitutions.
    

Instrumentation Impact: Resolution & Mass Defect

The "A+2" rule is an approximation. In High-Resolution Mass Spectrometry (HRMS) using Orbitrap or Q-TOF platforms, the specific Mass Defect becomes a secondary confirmation filter.

Negative Mass Defect

Both Cl and Br have negative mass defects (mass < nominal integer).

  • Chlorine (

    
    ):  ~34.97 Da (-30 mDa defect)
    
  • Bromine (

    
    ):  ~78.92 Da (-80 mDa defect)
    

Why this matters: Biological matrix interferences (lipids, peptides) are composed mostly of C, H, N, and O, which generally have positive or slightly negative mass defects. Halogenated compounds will shift to a lower exact mass compared to a hydrocarbon isobar.

  • Protocol Step: When filtering HRMS data for halogenated metabolites, apply a mass defect filter (MDF) centered around -50 to -100 mDa relative to the integer mass to remove biological noise.

Experimental Protocol: Self-Validating Identification Workflow

This workflow ensures high confidence in assigning halogenated structures, minimizing false positives from background noise or naturally occurring sulfur isotopes (


 is A+2 but only ~4% abundance).

Workflow start Unknown Peak Detected check_A2 Check A+2 Intensity start->check_A2 branch_ratio Analyze Intensity Ratio check_A2->branch_ratio path_Cl Ratio ~30-35% (Chlorine Candidate) branch_ratio->path_Cl path_Br Ratio ~95-100% (Bromine Candidate) branch_ratio->path_Br path_S Ratio ~4-5% (Sulfur/Other) branch_ratio->path_S Reject mdf_check Mass Defect Analysis (Is exact mass < nominal?) path_Cl->mdf_check path_Br->mdf_check ms2_valid MS/MS Fragmentation (Look for neutral loss) mdf_check->ms2_valid Yes (Defect confirmed) final_Cl Confirmed Cl ms2_valid->final_Cl Loss of 35/37 final_Br Confirmed Br ms2_valid->final_Br Loss of 79/81

Figure 2: Decision tree for validating halogen presence in unknown metabolites.

Detailed Steps:
  • Full Scan Acquisition: Acquire data in profile mode (not centroid) if possible, to visualize the peak width and isotopic valley.

  • Pattern Matching:

    • Inspect the M and M+2 peaks.[1][2][3][5][6]

    • Calculate the ratio:

      
      .
      
    • Acceptance Criteria: Cl should be

      
      ; Br should be 
      
      
      
      .
  • Mass Defect Filtering:

    • Check the exact mass.[7] Is it significantly lower than a purely CHNO compound of similar mass?

    • Example: A nominal mass 300 compound with Br will be ~299.9, whereas a peptide fragment might be ~300.2.

  • MS/MS Confirmation:

    • Fragment the parent ion.

    • Chlorine: Look for neutral loss of radical Cl (

      
      , 35 Da) or HCl (36 Da).
      
    • Bromine: Look for neutral loss of radical Br (

      
      , 79 Da) or HBr (80 Da).
      
    • Crucial Check: The fragment ions must retain the isotopic pattern if the halogen is still attached. If the halogen is lost, the pattern disappears (collapsing to a Carbon-like isotope profile).

Troubleshooting & Interferences

Even with high-resolution data, artifacts can mimic halogens.

  • The "Sulfur" Confusion:

    
     is an A+2 isotope (4.2% abundance). A molecule with multiple sulfurs (e.g., 6-8 sulfurs) can mimic a single Chlorine pattern (rising to ~25-30% M+2).
    
    • Differentiation: Check the exact mass difference.

      
       Da. 
      
      
      
      Da. In ultra-high res (>60k), these are separable.
  • Saturation Effects: If the detector is saturated (intensity >

    
     on some Orbitraps), the isotopic ratios will skew because the detector cannot count the abundant M peak linearly, making the M+2 peak look artificially higher.
    
    • Solution: Dilute sample and re-inject.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Isotopic Compositions of the Elements. Retrieved from

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
  • National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements.[4] Retrieved from

  • Tang, C., et al. (2019).[8] "Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry." Journal of Chromatography A, 1603, 278-287.[8] Retrieved from

Sources

Comparative Guide: Chloropropyl vs. Bromopropyl Aryl Ethers in Linker Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Reactivity & Performance of Chloropropyl vs. Bromopropyl Aryl Ethers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers.

Executive Summary

In the synthesis of small molecule drugs (e.g., antipsychotics like Aripiprazole analogs) and heterobifunctional degraders (PROTACs), the choice between 1-chloro-3-aryloxypropane and 1-bromo-3-aryloxypropane linkers is a critical decision point that balances kinetic efficiency against process stability and cost .

While the bromopropyl variant offers superior electrophilicity (


), enabling rapid alkylation under mild conditions, it suffers from lower shelf stability and higher raw material costs. Conversely, the chloropropyl  variant is a robust, cost-effective alternative that, when paired with Finkelstein catalysis (in situ iodination) , can approach the performance of the bromide without its stability liabilities.

This guide analyzes the mechanistic divergences, experimental performance, and optimal protocols for both linkers.

Mechanistic Foundation: The Kinetic Divergence

The reactivity difference between chloropropyl and bromopropyl aryl ethers is governed fundamentally by the carbon-halogen bond dissociation energy (BDE) and the leaving group ability (


 of the conjugate acid).
1.1 Bond Strength & Leaving Group Ability
  • Bromopropyl Ether: The C-Br bond is longer (

    
    ) and weaker (
    
    
    
    ). Bromide (
    
    
    ) is a softer base and a superior leaving group (
    
    
    of HBr
    
    
    ).
  • Chloropropyl Ether: The C-Cl bond is shorter (

    
    ) and stronger (
    
    
    
    ). Chloride (
    
    
    ) is a harder base and a poorer leaving group (
    
    
    of HCl
    
    
    ).
1.2 Reaction Coordinate Visualization

The following diagram illustrates the activation energy barrier (


) difference for a standard 

nucleophilic attack (e.g., by a secondary amine).

ReactionCoordinate Fig 1. Kinetic Profile: The lower activation energy of the C-Br cleavage facilitates rapid substitution. Start Reactants (Ar-O-(CH2)3-X + Nuc) TS_Cl TS (Chloro) High Ea Start->TS_Cl Slow (High Barrier) TS_Br TS (Bromo) Low Ea Start->TS_Br Fast (Low Barrier) Product Product (Ar-O-(CH2)3-Nuc) TS_Cl->Product TS_Br->Product

Performance Matrix: Data-Driven Comparison

The following data summarizes typical performance metrics observed in the alkylation of secondary amines (e.g., piperazine derivatives) in polar aprotic solvents (Acetonitrile or DMF).

MetricBromopropyl Aryl Ether Chloropropyl Aryl Ether Verdict
Reaction Rate (

)
Fast (

hrs at 60°C)
Slow (

hrs at 80°C)
Br is kinetically superior.
Yield (Uncatalyzed) High (85-95%)Moderate (60-75%)Br provides cleaner conversion.
Side Reactions Prone to elimination (allyl ether formation) and hydrolysis if basicity is too high.Low risk of elimination; highly stable.Cl offers better chemoselectivity.
Shelf Stability Moderate (sensitive to light/moisture; slowly hydrolyzes to alcohol).Excellent (stable for months at RT).Cl is preferred for storage.
Cost Efficiency Low (Starting material 1,3-dibromopropane is costlier).High (1-bromo-3-chloropropane is cheaper/stable).Cl is ideal for scale-up.
Experimental Protocols
Protocol A: High-Throughput Discovery (The "Speed" Route)

Target: Rapid library generation where yield and speed > cost. Substrate: 1-bromo-3-phenoxypropane.

  • Dissolution: Dissolve the aryl ether (1.0 equiv) and secondary amine (1.1 equiv) in MeCN or DMF.

  • Base: Add

    
     (2.0 equiv). Note: Use granular anhydrous carbonate to prevent clumping.
    
  • Condition: Heat to 60°C for 2–4 hours.

  • Workup: Filter inorganic salts, concentrate, and purify via flash chromatography.

  • Validation: Monitor disappearance of the triplet at

    
     ppm (
    
    
    
    -Br) in
    
    
    -NMR.
Protocol B: Process Optimization (The "Finkelstein" Route)

Target: Scale-up synthesis (>100g) where cost and stability are paramount. Substrate: 1-chloro-3-phenoxypropane. Mechanism: In situ conversion of alkyl chloride to alkyl iodide (highly reactive) using catalytic Sodium Iodide (NaI).

  • Setup: Charge reactor with 1-chloro-3-phenoxypropane (1.0 equiv) and amine (1.1 equiv) in 2-Butanone (MEK) or DMF.

  • Catalyst: Add NaI (0.1 – 0.5 equiv) . Crucial: A full equivalent is not needed if the reaction cycle regenerates iodide, but 0.5 equiv ensures rapid turnover.

  • Base: Add

    
     (2.5 equiv).
    
  • Condition: Reflux (80°C) for 12–16 hours.

  • Observation: The reaction mixture will yellow/darken due to trace

    
    , which is normal.
    
  • Workup: Wash organic layer with 10%

    
     (sodium thiosulfate) to remove iodine color before standard extraction.
    
Decision Logic & Workflow Visualization

When should you switch from Bromo to Chloro? Use this logic flow to determine the optimal linker for your campaign.

DecisionTree Fig 2. Strategic Selection Framework for Haloalkyl Linkers Start Select Linker Strategy Scale Scale of Synthesis? Start->Scale Small < 5 grams (Discovery) Scale->Small Discovery Phase Large > 100 grams (Process/GMP) Scale->Large Development Phase Route_Br USE BROMOPROPYL - Fast Reaction - Simple Workup - Higher Cost Small->Route_Br Stability Is Product Shelf-Stability Critical? Large->Stability Stability->Route_Br No (Immediate Use) Route_Cl USE CHLOROPROPYL + Finkelstein (NaI) - Lower Cost - High Stability Stability->Route_Cl Yes (Stockpiling)

Case Study: Aripiprazole Linker Synthesis

A practical example of this chemistry is found in the synthesis of the antipsychotic Aripiprazole .[1] The drug connects a quinolinone core to a piperazine via a butyl linker (chemically analogous to the propyl linker discussed here).

  • Industrial Route: Process patents often cite the use of the Chloro-linker (7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one) combined with NaI catalysis. This avoids the formation of dimers (where the piperazine reacts with two alkyl halides) which are more prevalent with the hyper-reactive Bromo-linker.

  • Lab Scale: Researchers synthesizing Aripiprazole analogs for SAR studies almost exclusively use the Bromo-linker to ensure reaction completion within a single workday.

References
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Kinetics and Substrate Effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction: Mechanism and Conditions. Retrieved from [Link]

  • OEHHA. (2011). Chloroalkyl Ethers: Toxicity and Industrial Use. Retrieved from [Link]

Sources

Technical Guide: HPLC Profiling of 1-Bromo-3-(3-chloropropoxy)benzene vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, self-validating HPLC methodology for the separation and quantification of 1-Bromo-3-(3-chloropropoxy)benzene (Target) from its critical process impurities.

Context: this compound is a pivotal alkyl-aryl ether intermediate, frequently employed in the synthesis of psychotropic pharmaceutical APIs (e.g., phenylpiperazine derivatives like Aripiprazole analogs). Its purity is critical because downstream coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic substitution) are sensitive to the stoichiometry of the alkyl halide.

Key Challenge: The primary separation challenge lies in resolving the unreacted phenolic starting material (polar) from the target ether (moderately non-polar) and the "dimer" side-product (highly non-polar), which elutes significantly later.

Chemical Context & Impurity Origin

To develop a specific method, we must understand the "Genealogy of Impurities." The target compound is typically synthesized via a Williamson ether synthesis or similar alkylation.

Reaction: 3-Bromophenol + 1-Bromo-3-chloropropane (+ Base) → this compound

Critical Impurities Profile
Impurity NameOriginPolarity (LogP Est.)HPLC Behavior (RP-C18)
3-Bromophenol Unreacted Starting MaterialLow (~2.6)Early Eluter: H-bonding capability causes low retention.
This compound Target Analyte Medium (~3.8)Mid Eluter: Ether cap increases lipophilicity vs phenol.
1,3-Bis(3-bromophenoxy)propane "Dimer" Side ProductHigh (>6.5)Late Eluter: Formed if alkylating agent reacts at both ends. Very hydrophobic.
3-(3-Bromophenoxy)propan-1-ol Hydrolysis By-productLow-Medium (~2.9)Early-Mid Eluter: Hydrolysis of the chloro-tail.
Diagram: Impurity Genesis Pathway

ImpurityPathways cluster_legend Chromatographic Impact SM1 3-Bromophenol (Starting Material) Target This compound (TARGET) SM1->Target Alkylation (1 eq) Reagent 1-Bromo-3-chloropropane Reagent->Target Dimer 1,3-Bis(3-bromophenoxy)propane (Dimer Impurity) Target->Dimer Over-Alkylation (Excess Phenol) Hydrolysis 3-(3-Bromophenoxy)propan-1-ol (Hydrolysis Impurity) Target->Hydrolysis Hydrolysis (-Cl -> -OH) Legend Red: Early Eluting (Polar) Green: Target (Mid) Blue: Late Eluting (Non-polar)

Caption: Synthesis pathway illustrating the origin of critical impurities. Red nodes indicate polar early eluters; Blue nodes indicate non-polar late eluters.

Experimental Methodology (HPLC)[1][2][3]

Method Development Strategy

A standard isocratic method is insufficient due to the wide polarity gap between the phenol (RT ~3 min) and the dimer (RT >20 min). A gradient elution is strictly required to elute the dimer within a reasonable runtime while maintaining resolution for the phenol.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 Stationary Phase, End-capped.

    • Recommendation: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: High surface area and end-capping reduce peak tailing for the phenolic impurity.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses the ionization of 3-Bromophenol (pKa ~9), keeping it neutral and improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm (strong absorption for benzene ring) and 270 nm (specific for phenol).

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.06040Initial Hold
2.06040Isocratic for Phenol separation
15.01090Ramp to elute Target & Dimer
20.01090Wash Dimer
20.16040Re-equilibration
25.06040End

Comparative Performance Data

The following data represents typical retention characteristics observed under the defined gradient conditions.

Retention Time Comparison Table
CompoundApprox. RT (min)RRT (Relative to Target)Resolution (Rs)Tailing Factor
3-Bromophenol 3.20.28N/A1.1
Hydrolysis Impurity 5.80.51> 5.01.0
Target (Ether) 11.4 1.00 > 10.0 1.0
Dimer Impurity 18.11.58> 8.01.0

Note: RRT (Relative Retention Time) is the most reliable metric for identification as absolute RT varies with column age and system dwell volume.

Workflow Visualization

HPLC_Workflow cluster_Separation Gradient Separation (C18 Column) Sample Crude Reaction Mixture Prep Sample Prep: Dilute to 0.5 mg/mL in ACN:Water (1:1) Sample->Prep Inject Injection (10 µL) Prep->Inject Step1 T = 0-5 min Elution of Polar Impurities (3-Bromophenol) Inject->Step1 Step2 T = 8-12 min Elution of TARGET (this compound) Step1->Step2 Step3 T = 15-20 min Elution of Hydrophobic Dimer (Bis-phenoxy propane) Step2->Step3 Result Quantification (Area % Normalization) Step3->Result

Caption: Step-by-step HPLC analytical workflow for separating crude reaction mixtures.

Detailed Protocol (Standard Operating Procedure)

Step 1: Standard Preparation
  • Stock Solution A (Target): Weigh 10 mg of pure this compound into a 20 mL volumetric flask. Dissolve in Acetonitrile.

  • Stock Solution B (Impurity Marker): Weigh 5 mg of 3-Bromophenol into a 20 mL flask. Dissolve in Acetonitrile.

  • System Suitability Solution: Mix 1 mL of Stock A and 1 mL of Stock B into a 10 mL vial. Dilute with 8 mL of Mobile Phase (60:40 Water:ACN).

Step 2: System Suitability Criteria

Before running samples, ensure the system meets these requirements:

  • Resolution (Rs): > 2.0 between 3-Bromophenol and any adjacent peak.

  • Tailing Factor (T): < 1.5 for the Target peak.

  • RSD: < 2.0% for the area of the Target peak (n=5 injections).

Step 3: Sample Analysis
  • Dissolve crude sample (approx. 10 mg) in 20 mL of diluent (ACN:Water 50:50).

  • Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind phenolic compounds).

  • Inject 10 µL.

  • Integrate peaks > 0.05% area.[1]

  • Calculate purity using % Area Normalization (assuming similar extinction coefficients at 220 nm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12851436, (1-Bromo-3-chloropropyl)benzene. Retrieved from [Link]

  • Srinivas, N., et al. (2008).Development and validation of an HPLC method for the determination of aripiprazole and its impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • SIELC Technologies. Separation of Benzene, 1-bromo-3-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Retention Indices for Benzene, bromo- and related halo-aromatics. Retrieved from [Link]

Sources

IR spectroscopy peaks for ether linkage in halogenated benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Ether Linkage Vibrational Modes in Halogenated Benzenes: A Guide for Structural Elucidation

Executive Summary For researchers in medicinal chemistry and drug development, the aryl ether linkage (C


–O–C

) is a ubiquitous pharmacophore, serving as a critical bridge in molecules ranging from kinase inhibitors (e.g., Gefitinib) to antibiotics (e.g., Vancomycin). However, the vibrational signature of this linkage is highly sensitive to the electronic environment of the benzene ring.

This guide provides an in-depth technical comparison of how halogen substituents (F, Cl, Br) perturb the infrared (IR) absorption frequencies of ether linkages. It moves beyond basic peak assignment to explain the causality of frequency shifts, compares analytical modalities (ATR-FTIR vs. Raman), and provides a self-validating experimental protocol for analyzing solid-state drug intermediates.

Part 1: Theoretical Framework – The Electronic "Tug-of-War"

To accurately interpret the IR spectrum of a halogenated aryl ether, one must understand the competition between two electronic effects that alter the force constant (


) of the C

–O bond.
  • Inductive Effect (-I): Halogens are electronegative (F > Cl > Br). They withdraw electron density through the

    
    -bond framework, creating a dipole that can strengthen the adjacent C–O bond by increasing its polarity.
    
  • Resonance (Mesomeric) Effect (+M): The lone pairs on the ether oxygen donate into the

    
    -system of the benzene ring. A halogen at the para or ortho position also interacts with the ring.[1]
    
    • The Key Interaction: Electron-withdrawing halogens (via -I) make the ring electron-deficient. To compensate, the ether oxygen donates its lone pair more strongly into the ring. This increases the double-bond character of the C

      
      –O bond, increasing its force constant and shifting the stretching vibration to a higher wavenumber (Blue Shift).
      
Visualizing the Mechanism

The following diagram illustrates the electronic vectors that dictate the vibrational frequency shift.

ElectronicEffects Halogen Halogen Substituent (F, Cl, Br) Ring Benzene Ring (π-System) Halogen->Ring Inductive Withdrawal (-I) (Depletes Ring e-) Bond C(aryl)-O Bond Force Constant (k) Ring->Bond Increased Double Bond Character Oxygen Ether Oxygen (Lone Pairs) Oxygen->Ring Resonance Donation (+M) (Compensates Depletion) Shift Frequency Shift (Blue Shift) Bond->Shift Higher k = Higher ν

Figure 1: The electronic interplay where halogen-induced ring deactivation triggers stronger oxygen resonance donation, stiffening the C-O bond.

Part 2: Comparative Data Analysis

The following table synthesizes the impact of para-halogenation on the characteristic asymmetric C–O–C stretching vibration. Note that the C


–O stretch is typically coupled with ring vibrations, making it sensitive to the mass and electronics of the substituent.

Table 1: Effect of Halogen Substituents on Anisole Ether Linkage Frequencies

CompoundSubstituent (

)
Electronic EffectC

–O Asym. Stretch (

)
Shift vs. Unsubstituted
Anisole H (0.00)Reference1245 – 1250
4-Fluoroanisole F (0.06)Strong -I, Weak +M1255 – 1265 Blue Shift (+10-15)
4-Chloroanisole Cl (0.23)Moderate -I, Weak +M1248 – 1255 Slight Blue Shift
4-Bromoanisole Br (0.23)Weak -I, Weak +M1245 – 1252 Negligible/Red Shift*
  • Note: While Br is electron-withdrawing, its large mass can dampen ring vibrations (mass effect), sometimes offsetting the electronic blue shift, leading to a peak position similar to or slightly lower than the unsubstituted anisole.

Key Insight for Researchers: When analyzing a fluorinated drug intermediate, expect the ether peak to migrate out of the standard 1245


 region toward 1260 

. Do not misinterpret this shift as a sample impurity or calibration error; it is a predictable electronic consequence of the fluorine atom.

Part 3: Technique Comparison (ATR-FTIR vs. Raman)

For halogenated ethers, the choice of spectroscopic technique drastically alters the observed signal intensity due to the selection rules (Dipole change vs. Polarizability change).

Table 2: Methodological Comparison for Aryl Ethers

FeatureATR-FTIR (Mid-IR) Raman Spectroscopy
Physical Principle Absorption (Change in Dipole Moment)Inelastic Scattering (Change in Polarizability)
Ether Sensitivity High. The C–O–C stretch is highly polar, resulting in a strong, sharp peak.Low/Medium. The C–O stretch is weak in Raman; however, the symmetric ring breathing mode is very strong.
Halogen Detection Good. C–F (1000-1400

) and C–Cl (600-800

) stretches are IR active.
Excellent. Heavy atoms (Cl, Br) show intense low-frequency scattering (<600

), distinct from the ether region.
Sample Prep Minimal (Solid press). Risk of peak shifts due to refractive index dispersion in ATR.Non-destructive. Ideal for polymorph screening of API salts.
Best For... Quantifying the ether linkage integrity.Confirming the halogenation pattern (ortho/meta/para).

Part 4: Experimental Protocol (Self-Validating)

Objective: Acquire a high-fidelity spectrum of a solid halogenated aryl ether (e.g., a Gefitinib intermediate) using ATR-FTIR, ensuring the C–O stretch is accurately resolved from C–F or C–N bands.

Workflow Diagram

Protocol Start Start: Instrument Warm-up (>30 mins) Clean Clean Crystal (ZnSe or Diamond) Solvent: Isopropanol Start->Clean Background Acquire Background (Air, 32 scans) Clean->Background Validation Self-Check: CO2 Doublet? (2350 cm-1) -> If High, Purge Background->Validation Validation->Background Fail (Re-purge) Sample Apply Sample (Cover Crystal Fully) Validation->Sample Pass Pressure Apply Pressure (Target: Optimum Contact) Sample->Pressure Acquire Acquire Spectrum (64 scans, 4 cm-1 res) Pressure->Acquire Process Post-Process (ATR Correction + Baseline) Acquire->Process

Figure 2: Step-by-step ATR-FTIR acquisition workflow with built-in validation loops.

Detailed Methodology
  • System Validation: Before the sample, run a background scan. Verify the noise level at 2000–2200

    
     (should be flat) and the CO
    
    
    
    doublet at 2350
    
    
    (should be minimal).
  • Sample Loading: Place approximately 5–10 mg of the solid powder on the ATR crystal (Diamond or ZnSe).

  • Pressure Application: Lower the anvil. Crucial Step: Watch the "Live Preview" mode. Increase pressure until the strongest peak (likely the C–H stretch or Carbonyl if present) stabilizes. Over-tightening can damage softer crystals (ZnSe); under-tightening yields noisy spectra.

  • Acquisition: Collect 64 scans at 4

    
     resolution.
    
  • ATR Correction: Apply an "ATR Correction" algorithm (available in software like OMNIC or Opus) to correct for the penetration depth dependence on wavelength. This is critical for comparing your data against transmission-mode library spectra.

Part 5: Case Study – Gefitinib (Iressa)[2]

Context: Gefitinib is an EGFR inhibitor used in lung cancer therapy.[2][3][4] Its structure contains two distinct ether linkages and two halogens (Cl, F), making it a perfect spectral challenge.

  • Structure: 4-quinazolinamine core with a 3-chloro-4-fluoroaniline moiety and a morpholine-propoxy side chain.

  • Spectral Assignment:

    • Aryl Ether (Aniline side): The ether linkage connecting the quinazoline to the alkyl chain. The electron-deficient quinazoline ring (similar to a halogenated benzene) exerts a strong pull.

    • Halogen Effect: The 3-chloro-4-fluoro substitution on the aniline ring is electronically unique. The Fluorine (para to the amine, meta to nothing) and Chlorine (meta to amine) create a specific fingerprint.

    • Diagnostic Peaks:

      • ~1280

        
        :  Strong C
        
        
        
        –N stretch (overlap with ether).
      • ~1220–1240

        
        :  The C
        
        
        
        –O–C
        
        
        asymmetric stretch.
      • ~850–860

        
        :  1,2,4-trisubstituted benzene ring deformation (characteristic of the 3-Cl, 4-F pattern).
        

Application: In Quality Control (QC), the ratio of the Ether peak (1230


) to the C–Cl stretch region (700–800 

) is often used to monitor the purity of the intermediate during synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general peak assignment).
  • NIST Chemistry WebBook. Infrared Spectra of Anisole and Halogenated Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Venkatesh, G., et al. (2014). "Vibrational spectroscopic (FT-IR, FT-Raman), HOMO-LUMO, NBO and molecular electrostatic potential analysis of 4-bromo-2-fluoroanisole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • AstraZeneca. (2003). Iressa (Gefitinib) Prescribing Information & Chemical Structure. (Source for Case Study structure).

Sources

A Comparative Guide to Validating the Purity of 3-(3-Chloropropoxy)bromobenzene using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. The purity of a precursor like 3-(3-chloropropoxy)bromobenzene can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this critical intermediate. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure self-validating and reliable results.

The Criticality of Purity in Pharmaceutical Intermediates

3-(3-Chloropropoxy)bromobenzene is a key building block in the synthesis of various pharmaceutical agents. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation products, can have far-reaching consequences.[1] They can potentially be carried through subsequent synthetic steps, leading to difficult-to-remove impurities in the final API, impacting its safety and efficacy.[1] Therefore, a highly sensitive and specific analytical method is paramount for the quality control of this intermediate.

Why GC-MS is the Gold Standard for this Application

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[2] This makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 3-(3-chloropropoxy)bromobenzene.

The GC component separates the sample into its individual components based on their volatility and interaction with a stationary phase within a capillary column.[3] As each component elutes from the column at a characteristic retention time, it enters the mass spectrometer. The MS then ionizes the molecules, causing them to fragment in a reproducible manner.[3] The resulting mass spectrum, a unique "fingerprint" of the molecule's mass-to-charge ratios, allows for confident identification by comparison to spectral libraries.[4]

For 3-(3-chloropropoxy)bromobenzene, GC-MS offers several distinct advantages:

  • High Sensitivity: Capable of detecting trace-level impurities, often in the parts-per-million (ppm) range.[5]

  • High Specificity: The combination of retention time and mass spectral data provides a high degree of confidence in compound identification.[6]

  • Structural Information: The fragmentation pattern in the mass spectrum can provide valuable structural information about unknown impurities.[2]

  • Quantitative Analysis: With appropriate calibration, GC-MS can be used to accurately quantify the main component and its impurities.[4]

Potential Impurities in 3-(3-Chloropropoxy)bromobenzene Synthesis

Understanding the potential impurities is crucial for developing a targeted analytical method. The synthesis of 3-(3-chloropropoxy)bromobenzene typically involves the reaction of 3-bromophenol with 1-bromo-3-chloropropane. Potential impurities could include:

  • Unreacted Starting Materials: 3-bromophenol and 1-bromo-3-chloropropane.

  • By-products: Such as bis(3-bromophenyl) ether or products from side reactions.

  • Residual Solvents: From the reaction and purification steps.[4]

  • Isomers: Positional isomers of the starting materials or the final product.

Experimental Protocol: A Self-Validating GC-MS Method

This protocol is designed to be a robust, self-validating system for the routine purity analysis of 3-(3-chloropropoxy)bromobenzene.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 50 mg of the 3-(3-chloropropoxy)bromobenzene sample into a 50 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the same solvent. This results in a final concentration of approximately 100 µg/mL.

GC-MS Instrumentation and Conditions
ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalentA non-polar column providing good separation for a wide range of compounds.
Inlet Temperature280 °CEnsures complete volatilization of the analyte and impurities.
Injection Volume1 µL
Split Ratio50:1Prevents column overloading and ensures sharp peaks.
Carrier GasHelium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial temp: 80°C, hold for 2 min; Ramp to 200°C at 15°C/min; Ramp to 300°C at 25°C/min, hold for 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometer
Ion Source Temp.230 °COptimal temperature for ionization.
Quadrupole Temp.150 °CMaintains ion path stability.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Scan Range40-500 m/zCovers the expected mass range of the analyte and potential impurities.
Data Analysis and Purity Calculation
  • Identification: The primary peak is identified as 3-(3-chloropropoxy)bromobenzene based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be evident in the molecular ion and fragment peaks.

  • Impurity Identification: Other peaks in the chromatogram are identified by their mass spectra.

  • Purity Calculation: The purity is typically calculated using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Diluting Dilute to Working Conc. Dissolving->Diluting Injection Inject Sample Diluting->Injection Separation GC Separation Injection->Separation Ionization MS Ionization Separation->Ionization Detection MS Detection Ionization->Detection Identification Peak Identification Detection->Identification Integration Peak Integration Identification->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for GC-MS purity validation of 3-(3-chloropropoxy)bromobenzene.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for purity assessment, each with its own strengths and weaknesses.[7]

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
GC-MS Separation by volatility and polarity, with mass-based detection.[8]High sensitivity and specificity, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile impurities.
HPLC-UV Separation based on polarity differences with a liquid mobile phase and UV detection.Good for non-volatile impurities, widely available.Lower specificity than MS, may not detect impurities that lack a UV chromophore.
¹H NMR Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[9]Can provide a direct measure of purity without the need for a reference standard of the analyte (qNMR), provides detailed structural information.[9]Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures, may not detect inorganic impurities.[9]

Data Presentation: A Hypothetical Analysis

The following table summarizes hypothetical data from a GC-MS analysis of a 3-(3-chloropropoxy)bromobenzene sample.

Peak No.Retention Time (min)Tentative IdentificationKey Mass Fragments (m/z)Area %
18.523-Bromophenol (starting material)172, 174, 93, 650.25
212.153-(3-Chloropropoxy)bromobenzene 248, 250, 252, 172, 174, 77 99.50
315.88Bis(3-bromophenyl) ether (by-product)328, 330, 332, 172, 1740.15
42.31Dichloromethane (solvent)84, 86, 490.10

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of 3-(3-chloropropoxy)bromobenzene, GC-MS stands out as the most suitable primary technique due to its high sensitivity, specificity, and ability to provide structural information about unknown impurities.[6] While HPLC-UV and NMR can serve as valuable orthogonal techniques for cross-validation, the detailed impurity profile generated by GC-MS is indispensable for ensuring the quality and consistency of this critical pharmaceutical intermediate. The adoption of a well-developed and validated GC-MS method, as outlined in this guide, empowers researchers and drug development professionals to make informed decisions and maintain the highest standards of scientific integrity.

References

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • Bailey, G. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS): Quantifying the Complexity. University of London.
  • SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products.
  • Innovatech Labs. (2010, December 1). Using GC/MS to Analyze Unknown Compounds In Manufacturing.
  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene".
  • ResearchGate. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF.
  • Lideka. (n.d.). Detecting Trace Impurities in Natural Gas: Advanced GC Techniques.
  • PubMed. (2005, September 15). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • PMC. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.

Sources

Distinguishing 3-Chloropropoxy Isomers via Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Context

In pharmaceutical and materials science, the 3-chloropropoxy group (


) is a critical structural motif, often introduced via alkylation with 1-bromo-3-chloropropane or ring-opening of oxetanes. However, this synthetic pathway is prone to contamination by structural isomers, most notably 1-chloro-2-propoxy  (

) and 2-chloropropoxy (

).

These isomers arise from:

  • Regio-irregular alkylation: Nucleophilic attack at the secondary carbon of propylene oxide derivatives.

  • Impurity carryover: Presence of 1-bromo-2-chloropropane in 1-bromo-3-chloropropane reagents.

  • Rearrangement: Acid-catalyzed migration of the halide or ether oxygen during synthesis.

Distinguishing these isomers is not merely academic; it is a regulatory necessity. Isomeric impurities can possess vastly different toxicological profiles (e.g., genotoxicity of specific halo-ethers) and reactivity rates in subsequent API functionalization.

This guide provides a definitive, multi-modal spectroscopic framework to unambiguously identify the linear 3-chloropropoxy moiety against its branched counterparts.

Structural Definitions

Before interpreting spectra, we must define the specific isomers in the context of an ether linkage (


).
Common NameIUPAC DescriptionStructureOrigin Note
3-Chloropropoxy 3-chloropropyl ether

Target Product. Linear chain.
1-Chloro-2-propoxy 1-chloro-2-propyl ether

Major Impurity. Derived from 1-chloro-2-propanol (sec-alcohol).
2-Chloropropoxy 2-chloropropyl ether

Minor Impurity. Derived from 2-chloro-1-propanol (prim-alcohol).

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Structural Elucidation

NMR is the most robust method for distinguishing these isomers due to the distinct magnetic environments of the methylene and methine protons.

A. 1H NMR Analysis (Proton)[1][2][3][4]

The presence of a methyl doublet is the "smoking gun" for branched isomers. The linear isomer is characterized by a central methylene quintet .

Comparative Chemical Shifts (

, ppm in CDCl

)
Proton Type3-Chloropropoxy (Linear)1-Chloro-2-propoxy (Branched A)2-Chloropropoxy (Branched B)

Absent 1.2 – 1.4 (d, 3H) 1.5 – 1.7 (d, 3H)
Ether

-H
~3.60 (t, 2H,

Hz)
~3.6 – 3.8 (m, 1H)~3.6 – 3.8 (d/m, 2H)
Central/Methine ~2.05 (quint, 2H) (Part of multiplet above)~4.1 – 4.3 (m, 1H,

)
Chloride

-H
~3.70 (t, 2H,

Hz)
~3.5 – 3.6 (d/m, 2H)(Part of multiplet above)

Diagnostic Logic:

  • The Quintet Test: Look at the 1.9–2.2 ppm region. A clean quintet (integral 2H) confirms the linear propyl chain (

    
    ).
    
  • The Methyl Test: Look at the 1.2–1.7 ppm region. Any doublet here indicates a branched impurity.

    • 
       1.2–1.4 suggests the ether is on the secondary carbon (1-chloro-2-propoxy).
      
    • 
       1.5–1.7 suggests the chlorine is on the secondary carbon (2-chloropropoxy), deshielding the methyl group further.
      
B. 13C NMR Analysis (Carbon)

Carbon NMR eliminates overlap issues common in proton NMR.

Carbon Environment3-Chloropropoxy 1-Chloro-2-propoxy 2-Chloropropoxy
Methyl (

)
Absent ~17 – 19 ppm ~20 – 22 ppm
Central (

)
30 – 33 ppm N/AN/A
Ether

-C
65 – 68 ppm73 – 76 ppm (Methine)70 – 74 ppm (Methylene)
Chloride

-C
40 – 43 ppm45 – 48 ppm (Methylene)55 – 58 ppm (Methine)

Key Differentiator: The linear isomer has three methylene signals . Branched isomers possess a methyl signal upfield (< 25 ppm) and a methine signal downfield.

Method 2: Mass Spectrometry (MS)

Fragmentation Profiling

While Electron Ionization (EI) mass spectra for these isomers can look similar (both show


 43), the fragmentation pathways differ in intensity and secondary ions.
  • 3-Chloropropoxy (Linear):

    • Base Peak: Often

      
       57 (
      
      
      
      ) or
      
      
      41 (
      
      
      ) due to loss of HCl and subsequent fragmentation.
    • Characteristic Loss: Loss of

      
       (
      
      
      
      ) is less favorable than in the branched isomer.
    • McLafferty Rearrangement: If attached to a carbonyl (ester), the linear chain undergoes specific rearrangements yielding diagnostic alkene ions.

  • Branched Isomers:

    • Base Peak: Strong signal at

      
       43  (
      
      
      
      or
      
      
      if acetylated). The isopropyl cation is highly stable.
    • 
      -Cleavage:  1-chloro-2-propoxy ethers readily cleave adjacent to the ether oxygen, losing the chloromethyl group (
      
      
      
      ).

Method 3: IR Spectroscopy

Rapid Screening

IR is less specific than NMR but useful for quick QC checks.

  • C-Cl Stretch (Fingerprint Region):

    • Primary Chloride (Linear): Distinct bands at ~725 cm

      
        (trans conformer) and ~650 cm
      
      
      
      (gauche conformer).
    • Secondary Chloride (Branched): The C-Cl stretch shifts to 610–615 cm

      
       .
      
  • Methyl Deformation: Branched isomers show a characteristic doublet split in the 1380 cm

    
      region (symmetric 
    
    
    
    deformation), absent in the pure linear isomer.

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Quantify isomeric purity down to 0.5%.

  • Sample Preparation:

    • Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Note: If the sample is an acid or alcohol, add a drop of D

      
      O to exchange labile protons and simplify the spectrum.
      
  • Acquisition Parameters:

    • Frequency: Minimum 400 MHz (recommended for clear multiplet separation).

    • Scans: 16 scans (1H), 256+ scans (13C).

    • Relaxation Delay (d1): Set to

      
       seconds to ensure accurate integration of methyl vs methylene signals.
      
  • Processing:

    • Phase and baseline correct manually.

    • Calibrate TMS to 0.00 ppm.

    • Integrate the triplet at ~3.6 ppm (Linear O-CH2). Set value to 2.00.

    • Check for methyl doublets at ~1.3 ppm.

Protocol B: GC-MS Impurity Profiling

Objective: Detect trace branched isomers in a linear product batch.

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 250°C.

  • Detection: EI (70 eV). Monitor Total Ion Current (TIC).

  • Analysis: The branched isomers (lower boiling point due to globularity) typically elute before the linear 3-chloropropoxy derivative.

Decision Logic (Visualization)

The following decision tree illustrates the step-by-step logic for identifying the specific isomer present in your sample.

IsomerIdentification Start Start: Analyze 1H NMR Spectrum (CDCl3) CheckMethyl Is a Methyl Doublet present (1.2 - 1.7 ppm)? Start->CheckMethyl NoMethyl No Methyl Doublet CheckMethyl->NoMethyl No YesMethyl Yes, Methyl Doublet Present CheckMethyl->YesMethyl Yes CheckQuintet Is there a Quintet at ~2.0 ppm? NoMethyl->CheckQuintet Linear Result: 3-Chloropropoxy (Linear Isomer) CheckQuintet->Linear Yes Unknown Result: Unknown/Degraded (Check other functional groups) CheckQuintet->Unknown No CheckShift Check Methyl Shift Position YesMethyl->CheckShift Iso1 Shift ~1.2 - 1.4 ppm (Ether at 2-pos) CheckShift->Iso1 Upfield (1.2-1.4) Iso2 Shift ~1.5 - 1.7 ppm (Chlorine at 2-pos) CheckShift->Iso2 Downfield (1.5-1.7) ResultIso1 Result: 1-Chloro-2-propoxy (Major Branched Impurity) Iso1->ResultIso1 ResultIso2 Result: 2-Chloropropoxy (Minor Branched Impurity) Iso2->ResultIso2

Figure 1: Decision tree for the spectroscopic identification of chloropropoxy isomers.

Summary Comparison Table

Feature3-Chloropropoxy (Linear)1-Chloro-2-propoxy (Branched)
Structure


1H NMR Key Signal Quintet (~2.0 ppm) Doublet (~1.3 ppm)
13C NMR Signals 3 Methylene (

) peaks
1 Methyl (

), 1 Methylene, 1 Methine
C-Cl IR Stretch 650 / 725 cm

610 cm

GC Elution Order Late eluting (Higher BP)Early eluting (Lower BP)
Common Origin 1-bromo-3-chloropropanePropylene oxide / Epichlorohydrin

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Chloro-2-propanol and Isomers. NIST Chemistry WebBook. Available at: [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for C-Cl IR bands and coupling constants).

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for additive chemical shift estimations). Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(3-chloropropoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(3-chloropropoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.